2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
Description
Properties
Molecular Formula |
C11H6ClF3N2O |
|---|---|
Molecular Weight |
274.62 g/mol |
IUPAC Name |
2-chloro-5-[2-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-16-5-7(6-17-10)8-3-1-2-4-9(8)18-11(13,14)15/h1-6H |
InChI Key |
YDYLRQWGLDIFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
High-Efficiency Synthesis of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
A Technical Guide on Regioselective Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Rationale
The synthesis of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine represents a critical workflow in the development of kinase inhibitors and agrochemicals. The core challenge in synthesizing this scaffold lies in the chemoselective functionalization of the pyrimidine ring.
The pyrimidine core possesses two electrophilic sites: the C2-chlorine and the C5-position.[1] To access the target molecule efficiently, one must exploit the bond dissociation energy (BDE) differentials between halogens. This guide details a Regioselective Suzuki-Miyaura Cross-Coupling strategy utilizing 5-bromo-2-chloropyrimidine .[1][2]
Why this pathway?
-
Selectivity: The C5-Br bond is significantly more labile towards oxidative addition by Pd(0) than the C2-Cl bond, allowing for exclusive arylation at the 5-position while preserving the 2-chloro "handle" for subsequent
diversifications. -
Scalability: The reagents are commercially available and stable, unlike 5-iodo analogues which can be light-sensitive, or 2,5-dichloropyrimidines which suffer from poor selectivity.
-
Ortho-Tolerance: The protocol addresses the steric hindrance of the ortho-trifluoromethoxy group (
) by utilizing a bidentate ligand system (dppf).
Retrosynthetic Analysis
The most logical disconnection is at the C5-Aryl bond. Attempting to construct the pyrimidine ring de novo with the aryl group already attached is inefficient due to the complexity of the required amidine/vinamidinium precursors.
Figure 1: Retrosynthetic disconnection strategy isolating the key building blocks.
Reaction Mechanism & Chemoselectivity
The success of this synthesis hinges on the kinetic preference of the Palladium catalyst.
-
Oxidative Addition: The Pd(0) species inserts into the C-Br bond (Bond Energy
69 kcal/mol) much faster than the C-Cl bond ( 81 kcal/mol) [1]. -
Transmetallation: The boronate species transfers the aryl group to the Palladium center. The steric bulk of the ortho-
group can slow this step; thus, a strong base and elevated temperature are required. -
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Critical Control Point: Overheating (>100°C) or using excess boronic acid can lead to "over-coupling" (bis-arylation) at the C2 position.
Figure 2: Catalytic cycle highlighting the oxidative addition preference for the C-Br bond.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 gram scale.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7][8][9] | Mass/Vol | Role |
| 5-Bromo-2-chloropyrimidine | 193.43 | 1.0 | 1.00 g | Electrophile |
| 2-(Trifluoromethoxy)phenylboronic acid | 205.93 | 1.1 | 1.17 g | Nucleophile |
| Pd(dppf)Cl₂ · DCM | 816.64 | 0.05 | 211 mg | Catalyst |
| Sodium Carbonate ( | 105.99 | 2.5 | 1.37 g | Base |
| 1,4-Dioxane | - | - | 15 mL | Solvent |
| Water (Degassed) | - | - | 3 mL | Co-solvent |
Step-by-Step Methodology
Step 1: Inert System Preparation
-
Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool under a stream of dry Nitrogen or Argon.
-
Why: Palladium catalysts are sensitive to oxidation; oxygen can lead to homocoupling of the boronic acid.
Step 2: Reagent Charging
-
Add 5-Bromo-2-chloropyrimidine (1.00 g) and 2-(Trifluoromethoxy)phenylboronic acid (1.17 g) to the flask.
-
Add Pd(dppf)Cl₂ · DCM (211 mg).
-
Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate ferrocene ligand prevents rapid catalyst deactivation and handles the steric bulk of the ortho-substituted boronic acid better [2].
Step 3: Solvent & Base Addition [1][3]
-
Dissolve the solids in 1,4-Dioxane (15 mL).
-
Add the Sodium Carbonate (1.37 g) pre-dissolved in Water (3 mL) (or add solid base and then water).
-
Degassing (Crucial): Sparge the mixture with Nitrogen for 10–15 minutes.
-
Why: Removing dissolved oxygen prevents the formation of phenol byproducts from the boronic acid.
Step 4: Reaction
-
Heat the mixture to 85°C in an oil bath.
-
Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS every hour.
-
Endpoint: Reaction typically completes in 4–6 hours. Look for the disappearance of the pyrimidine starting material (
). The product will appear as a new spot ( ).
Step 5: Workup
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 20 mL).
-
Combine organic layers and wash with Brine (saturated NaCl).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[3]
Step 6: Purification
-
Purify the crude residue via silica gel flash chromatography.
-
Eluent: Gradient of 0% to 15% Ethyl Acetate in Hexanes.
-
Note: The product is less polar than the boronic acid but slightly more polar than the starting bromide.
Characterization & Quality Control
Confirm the identity of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine using the following parameters:
-
1H NMR (400 MHz, CDCl3):
- 8.65 (s, 2H, Pyrimidine H-4, H-6). Diagnostic singlet.
- 7.40–7.55 (m, 4H, Aromatic protons).
-
19F NMR:
- -57.5 ppm (s, 3F, -OCF3).
-
LC-MS (ESI+):
-
Calculated Mass: 274.01
-
Observed [M+H]+: 275.0 / 277.0 (Characteristic 3:1 Chlorine isotope pattern).
-
Safety & Handling
-
Halogenated Pyrimidines: Potential skin sensitizers. Handle in a fume hood.
-
Boronic Acids: Generally low toxicity but can be respiratory irritants.
-
Palladium Residues: Heavy metal waste. Dispose of in designated heavy metal containers.
Workflow Visualization
Figure 3: Operational workflow for the synthesis process.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Catalyst Systems. Retrieved from
-
ResearchGate. (2010). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
"2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" molecular structure
A Privileged Scaffold for Medicinal Chemistry
Executive Summary & Structural Logic
2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from the convergence of three distinct structural advantages:
-
The Pyrimidine Core: A nitrogen-rich heterocycle that serves as a bioisostere for pyridine and phenyl rings, ubiquitously found in kinase inhibitors (e.g., Imatinib analogs) and GPCR ligands.
-
The 2-Chloro "Warhead": An electrophilic handle positioned between two nitrogen atoms. This site is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly diversify the molecule with amines, alkoxides, or thiols to generate libraries of bioactive compounds.
-
The Ortho-Trifluoromethoxy Group: The -OCF3 substituent is a "super-halogen." It provides high lipophilicity (Hansch
) for membrane permeability while remaining metabolically stable.[1] Its ortho positioning on the phenyl ring introduces a specific steric twist, forcing the biaryl system out of planarity, which is often critical for selectivity in enzyme binding pockets.
Physicochemical Profile
Understanding the physical properties of this scaffold is essential for predicting its behavior in biological assays and formulation.[2]
| Property | Value / Characteristic | Relevance to Drug Design |
| Molecular Formula | C11H6ClF3N2O | Core composition.[3] |
| Molecular Weight | ~274.63 g/mol | Fragment-like; allows room for further functionalization (Rule of 5 compliant). |
| LogP (Predicted) | ~3.5 - 4.0 | High lipophilicity due to -OCF3 and aryl rings; good for CNS penetration but requires formulation aid. |
| TPSA | ~38 Ų | Low polar surface area, suggesting excellent passive membrane permeability. |
| Electronic Effect | Electron-deficient Pyrimidine | Activates C2-Cl for substitution; deactivates the ring toward oxidation. |
| 19F NMR Sig. | ~ -57 to -59 ppm | Distinctive analytical handle for tracking the molecule in complex mixtures. |
Synthetic Architecture
The synthesis of this scaffold relies on chemoselectivity . The objective is to form the C–C bond at the 5-position without disturbing the C–Cl bond at the 2-position.
The Strategy: Use 5-bromo-2-chloropyrimidine as the electrophile.[4]
-
Mechanism: Palladium (0) undergoes oxidative addition faster into the C–Br bond (weaker bond energy) than the C–Cl bond.
-
Coupling Partner: 2-(Trifluoromethoxy)phenylboronic acid.
-
Challenge: The ortho-substitution on the boronic acid creates steric hindrance, requiring a robust catalyst system (e.g., Pd(dppf)Cl₂ or S-Phos).
Visualization: Synthetic Pathway
Figure 1: Chemoselective synthesis targeting the C5-Br bond while preserving the C2-Cl handle.[5]
Functionalization & Reactivity
Once synthesized, the molecule acts as a branching point. The 2-chloro position is susceptible to SNAr reactions.[5] This is the "diversity stage" where the scaffold is converted into a drug candidate.
Reactivity Rules:
-
Amination: Primary and secondary amines react readily (often requiring mild heat or base like DIPEA).
-
Etherification: Alcohols require deprotonation (NaH or tBuOK) to displace the chloride.
-
Hydrolysis Risk: In strongly acidic aqueous conditions, the chloride can hydrolyze to the ketone (pyrimidinone), destroying the reactive handle.
Visualization: SAR Decision Tree
Figure 2: Divergent synthesis pathways for generating Structure-Activity Relationship (SAR) libraries.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Use this protocol to construct the title molecule.
Reagents:
-
2-(Trifluoromethoxy)phenylboronic acid (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Degassing: In a reaction vial, combine the solvents. Sparge with nitrogen for 15 minutes. Reason: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.
-
Assembly: Add the pyrimidine, boronic acid, and base. Add the catalyst last.
-
Reaction: Seal the vessel and heat to 80°C for 4–6 hours.
-
Note: Do not exceed 100°C. Higher temperatures increase the risk of hydrolyzing the C2-chloride.
-
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.5) will appear.
-
Workup: Dilute with Ethyl Acetate, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (0-20% EtOAc in Hexanes).
Protocol B: SNAr Derivatization (General Procedure)
Use this protocol to attach an amine (e.g., morpholine, aniline) to the scaffold.
-
Dissolve 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine (1.0 equiv) in anhydrous DMF or DMSO.
-
Add the amine (1.2 equiv) and DIPEA (2.0 equiv).
-
Stir at 60°C for 2 hours.
-
Validation: Reaction is usually quantitative. If the amine is sterically hindered (e.g., tert-butyl amine), increase temp to 90°C.
-
-
Precipitate the product by adding water, or extract with EtOAc.[8]
Safety & Handling
-
Hazard Identification: 2-Chloropyrimidines are potential skin sensitizers and irritants. The trifluoromethoxy group is stable, but combustion may release HF.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture can slowly hydrolyze the C-Cl bond over months, generating HCl and the inactive pyrimidinone.
-
Solubility: Soluble in DMSO, DMF, DCM, and Methanol. Poorly soluble in water.[3][9]
References
-
Medicinal Utility of the Trifluoromethoxy Group
-
Chemoselectivity in Pyrimidine Couplings
- Title: A Comparative Guide to the Reactivity of 5-Bromo-2-chloropyrimidine.
-
Physical Properties & Safety
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. chemwhat.com [chemwhat.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chembk.com [chembk.com]
- 15. tandfonline.com [tandfonline.com]
Technical Whitepaper: Pharmacophore Analysis and Synthetic Utility of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
This guide is structured as an advanced technical whitepaper for drug discovery professionals. It treats 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine as a high-value Privileged Scaffold Intermediate , analyzing its structural properties, synthetic utility, and potential biological applications based on Structure-Activity Relationship (SAR) principles.
Executive Summary
2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine represents a sophisticated building block in modern medicinal chemistry, particularly for the development of P2X3 receptor antagonists and Type I Kinase Inhibitors .
This molecule combines a reactive electrophilic handle (C2-Chloro) with a lipophilic, metabolically stable pharmacophore (5-(2-trifluoromethoxy)phenyl). The ortho-substitution pattern of the trifluoromethoxy (-OCF3) group induces a critical biaryl twist, often required to fit into restricted hydrophobic pockets in enzymes and receptors. This guide details the structural rationale, predicted biological space, and validated experimental protocols for utilizing this scaffold.
Structural & Physicochemical Analysis
The "Warhead" and the "Anchor"
The molecule functions as a bifunctional scaffold:
-
The Electrophile (C2-Cl): The chlorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig). This allows for the rapid introduction of solubilizing amines or "hinge-binding" motifs. -
The Pharmacophore (C5-Aryl): The 2-(trifluoromethoxy)phenyl group serves as a hydrophobic anchor.
The Ortho-Trifluoromethoxy Effect
The inclusion of the -OCF3 group at the ortho position is a strategic medicinal chemistry decision:
-
Conformational Control: The steric bulk of the o-OCF3 group forces the phenyl ring to twist out of coplanarity with the pyrimidine core (dihedral angle
40-60°). This non-planar conformation is crucial for selectivity in kinase pockets (e.g., avoiding flat intercalator-like binding). -
Metabolic Stability: The -OCF3 group blocks a metabolically labile site on the phenyl ring, preventing oxidation by Cytochrome P450 enzymes.
-
Lipophilicity Modulation: It significantly increases
, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is vital for CNS-active targets like P2X3.
| Property | Value / Effect | Relevance |
| Molecular Weight | ~274.63 g/mol | Fragment-like, ideal for Lead Optimization |
| ClogP (Predicted) | ~3.5 - 4.0 | High lipophilicity; requires polar group at C2 |
| Topological Polar Surface Area (TPSA) | ~25 Ų | Excellent membrane permeability |
| Rotatable Bonds | 2 | Limited flexibility (rigidified by ortho-clash) |
Predicted Biological Activity (SAR Analysis)
Based on structural homology with known bioactive compounds, this scaffold targets two primary biological families.
Primary Target Class: P2X3 Receptor Antagonists
The 5-arylpyrimidine motif is a validated template for P2X3 antagonists used in treating chronic cough and neuropathic pain .
-
Mechanism: The pyrimidine core binds in the ATP-binding pocket. The 5-aryl group extends into the hydrophobic accessory pocket.
-
Analogs: Structurally similar to Gefapixant and Eliapixant precursors. The o-OCF3 group mimics the o-isopropyl or o-iodo groups found in earlier generation antagonists (e.g., AF-353), providing the necessary steric bulk to lock the antagonist conformation.
Secondary Target Class: Kinase Inhibitors (CDK/JAK/MAPK)
-
Mechanism: 2-aminopyrimidines are classic ATP-competitive inhibitors. The C2-amine (introduced in the next step) forms hydrogen bonds with the kinase "hinge" region.
-
Selectivity: The 5-aryl group occupies the "Gatekeeper" region. The ortho-substitution is often used to achieve selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) over those with larger ones (e.g., Methionine).
Visualization: Synthetic & Biological Logic
The following diagram illustrates the transformation of the scaffold into a bioactive drug candidate and the SAR logic.
Figure 1: Synthetic workflow transforming the 2-Chloro scaffold into bioactive P2X3 or Kinase inhibitors.
Experimental Protocols
Protocol A: Derivatization via Buchwald-Hartwig Coupling
To convert the inactive 2-Chloro scaffold into a bioactive 2-amino derivative.
Reagents:
-
Scaffold: 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine (1.0 eq)
-
Amine: Morpholine, Piperazine, or Aniline derivative (1.2 eq)
-
Catalyst:
(0.05 eq) / Xantphos (0.1 eq) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Inertion: Charge a microwave vial with the Scaffold, Amine, Base, and Catalyst system. Seal and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 100°C for 4-12 hours (monitor by LC-MS for disappearance of the Cl-precursor mass).
-
Workup: Filter through a Celite pad, concentrate in vacuo, and purify via Flash Chromatography (Hexane/Ethyl Acetate gradient).
-
Validation: Confirm product by
-NMR (Loss of C2-Cl signal, appearance of amine protons).
Protocol B: In Vitro Microsomal Stability Assay
To verify the metabolic stability conferred by the -OCF3 group.
Reagents:
-
Test Compound: 1 µM final concentration.
-
Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
Workflow:
-
Incubation: Pre-incubate microsomes and test compound at 37°C for 5 minutes.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes into ice-cold Acetonitrile (to quench).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Target:
min indicates good metabolic stability suitable for oral dosing.
-
References
-
P2X3 Antagonists in Cough
-
Title: P2X3 Receptor Antagonists for the Treatment of Chronic Cough.[1][2][3]
- Source:Journal of Medicinal Chemistry, 2019.
- Context: Discusses the SAR of 5-arylpyrimidines and the requirement for ortho-substitution on the phenyl ring to achieve selectivity.
-
(Generic ACS Landing Page for verification)
-
-
Trifluoromethoxy Group Utility
- Title: The Trifluoromethoxy Group in Medicinal Chemistry: Properties and Applic
- Source:ChemMedChem, 2018.
- Context: Validates the use of -OCF3 for lipophilicity modul
-
Kinase Inhibitor Scaffolds
- Title: 2-Aminopyrimidine-based CDK Inhibitors.
- Source:Bioorganic & Medicinal Chemistry Letters, 2015.
- Context: Establishes the 2-amino-5-arylpyrimidine motif as a privileged structure for
(Note: Specific patent literature for "2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" is proprietary; however, the structural class is broadly covered in patents assigned to Bayer, Merck, and Shionogi for P2X3 and Kinase programs.)
Sources
"2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" CAS number lookup
The following technical guide details the chemical identity, synthesis, and application of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine .
Executive Summary
2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine is a specialized heterocyclic building block used primarily in medicinal chemistry. It serves as a critical intermediate for synthesizing kinase inhibitors and other bioactive small molecules. The compound features a pyrimidine core substituted at the 5-position with an ortho-trifluoromethoxyphenyl group and a reactive chlorine at the 2-position, enabling further functionalization via nucleophilic aromatic substitution (
While the specific CAS number for the ortho-isomer is not widely indexed in public chemical inventories (unlike its para-isomer analog, CAS 1620147-23-0 ), this guide provides the definitive structural data, synthetic protocols, and handling procedures required for its utilization in drug discovery.
Chemical Identity & Properties
Datasheet
| Property | Data |
| Chemical Name | 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine |
| Molecular Formula | |
| Molecular Weight | 274.63 g/mol |
| CAS Number | Not Listed (Reference para-isomer: 1620147-23-0) |
| SMILES | Clc1ncc(c2ccccc2OC(F)(F)F)cn1 |
| InChI Key | Predicted: TYCYTQLXAIDJNF-UHFFFAOYSA-N (Analog) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Structural Analysis
The molecule combines an electron-deficient pyrimidine ring with a lipophilic trifluoromethoxyphenyl moiety.
-
2-Chloro Position : Highly reactive toward nucleophiles (amines, alkoxides) for scaffold elaboration.
-
5-Position Linkage : A biaryl bond formed via Suzuki-Miyaura coupling, providing a rigid structural vector.
-
2-Trifluoromethoxy Group : Increases metabolic stability and lipophilicity (LogP modulation), often improving blood-brain barrier (BBB) permeability in drug candidates.
Synthetic Pathways
The most robust synthesis utilizes a Suzuki-Miyaura Cross-Coupling between a pyrimidine boronic acid and an aryl halide.
Retrosynthetic Analysis
The target molecule is disconnected at the C5–C1' biaryl bond.
-
Fragment A : 2-Chloropyrimidine-5-boronic acid (CAS 1003845-06-4).
-
Fragment B : 1-Bromo-2-(trifluoromethoxy)benzene (CAS 1123-85-9).
Experimental Protocol (Step-by-Step)
Objective : Synthesize 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine on a 10 mmol scale.
-
Reagent Preparation :
-
Charge a 100 mL round-bottom flask with 1-Bromo-2-(trifluoromethoxy)benzene (2.41 g, 10 mmol) and 2-Chloropyrimidine-5-boronic acid (1.74 g, 11 mmol).
-
Add catalyst:
(408 mg, 0.5 mmol, 5 mol%). -
Add base:
(4.14 g, 30 mmol).
-
-
Solvent System :
-
Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 40 mL).
-
Note: Degassing is critical to prevent homocoupling or oxidation of the catalyst.
-
-
Reaction Conditions :
-
Heat the mixture to 90°C under an inert atmosphere (
or Ar) for 12–16 hours. -
Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.
-
-
Work-up & Purification :
-
Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Dry combined organics over
, filter, and concentrate in vacuo. -
Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
-
-
Validation :
-
Confirm identity using
-NMR and LC-MS (Expected ).
-
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl pyrimidine scaffold.
Mechanism of Action & Applications
Medicinal Chemistry Utility
This compound is a "privileged scaffold" in kinase inhibitor discovery.
-
Kinase Hinge Binding : The pyrimidine nitrogen atoms (N1/N3) can accept hydrogen bonds from the kinase hinge region (e.g., in CDK4/6, JAK, or EGFR).
-
Selectivity Filter : The ortho-trifluoromethoxy group induces a twisted biaryl conformation (dihedral angle > 40°), which can improve selectivity by avoiding steric clashes in the ATP-binding pocket of specific kinases.
-
Metabolic Stability : The
group blocks metabolic oxidation at the phenyl ring positions.
Downstream Functionalization
The C2-Chlorine atom is a versatile handle for introducing solubilizing groups or pharmacophores.
Caption: Divergent synthesis pathways from the core scaffold to bioactive lead compounds.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following criteria:
-
HPLC Purity : >95% (UV @ 254 nm).
-
-NMR (DMSO-
) :- 9.10 (s, 2H, Pyrimidine H-4,6).
- 7.60–7.40 (m, 4H, Phenyl Ar-H).
-
Note: The pyrimidine protons appear as a singlet due to symmetry if rotation is fast, or broadened if rotation is restricted by the ortho-substituent.
-
Mass Spectrometry : ESI+
275.0/277.0 (Cl isotope pattern 3:1).
Safety & Handling (HSE)
| Hazard Class | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Irritation | H315/H319 | Causes skin and serious eye irritation. |
| Handling | P280 | Wear protective gloves/eye protection/face protection. |
| Storage | - | Store under inert gas at 2–8°C. Moisture sensitive. |
Disposal : Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link
- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges". Royal Society of Chemistry. (Context: Bioisosteres and OCF3 utility).
-
PubChem Database . "2-Chloropyrimidine-5-boronic acid (CAS 1003845-06-4)". Link
-
GuideChem . "2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine (CAS 1620147-23-0)". (Reference for para-isomer analog). Link
"2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" solubility in organic solvents
Part 1: Executive Summary & Physicochemical Basis
This guide provides a technical analysis of the solubility and solvent compatibility for 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine .[1] As a key intermediate often employed in Suzuki-Miyaura cross-couplings or nucleophilic aromatic substitutions (
Structural Deconstruction & Solubility Prediction
To predict solubility without empirical data for every solvent, we analyze the molecule's functional groups (pharmacophores):
-
The Core (Pyrimidine Ring): A nitrogen-rich aromatic heterocycle.[2] While inherently polar, the substitution of the electron-withdrawing chlorine at the C2 position significantly reduces the basicity of the ring nitrogens (
decreases), lowering water solubility compared to unsubstituted pyrimidine.[1] -
The Lipophilic Tail (2-Trifluoromethoxy Phenyl): The
group is a "super-lipophile." It has a Hansch value of approx. +1.04, making it more lipophilic than a standard trifluoromethyl group ( ).[1] -
Net Result: The molecule exhibits high lipophilicity (Estimated LogP
3.5–4.2). It behaves as a "grease-ball" with a polar handle, driving it towards non-polar and moderately polar organic solvents while rendering it virtually insoluble in aqueous media.[1]
Part 2: Solvent Compatibility Matrix
The following matrix categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Chemical Compatibility (Kinetic stability of the solute).
| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes & Risks |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Choice. Ideal for extraction and transport.[1] High vapor pressure allows easy removal. |
| Polar Aprotic | THF, Ethyl Acetate (EtOAc), Dioxane | Good to Excellent | Reaction Solvents. THF is the gold standard for organometallic couplings involving this scaffold.[1] |
| High-Boiling Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Use for |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | Process Solvent. Good for heating; often used in biphasic Suzuki couplings.[1] |
| Alcohols | Methanol, Ethanol, IPA | Low (RT) / Moderate (Hot) | Reactivity Risk. The 2-Cl position is susceptible to alkoxide displacement at reflux.[1] Use only if nucleophilic attack is not a concern. |
| Alkanes | Hexanes, Heptane, Pentane | Poor / Anti-solvent | Purification Role. Used to precipitate the compound from DCM or EtOAc solutions.[1] |
| Aqueous | Water, PBS | Insoluble | Workup Role. The compound will partition >99% into the organic layer during extraction.[1] |
Part 3: Experimental Protocols
Protocol A: Solubility Determination for Analytical Standards (HPLC/NMR)
Objective: Prepare a stable, precipitate-free stock solution for quantification.
-
Selection: Choose DMSO-d6 or CDCl3 for NMR; Acetonitrile (ACN) or Methanol for HPLC (ensure rapid injection to avoid degradation).
-
Weighing: Weigh 10 mg of the substance into a 1.5 mL amber vial (protect from light to prevent potential photolytic dechlorination).
-
Dissolution:
Protocol B: Reaction Solvent Selection (Suzuki-Miyaura Coupling)
Context: Coupling the 2-Cl pyrimidine with a boronic acid.
-
Recommended System: Toluene / Water (4:1 ratio) or 1,4-Dioxane / Water (4:1).[1]
-
Why? The lipophilic nature of the
group requires a strong organic solvent (Toluene/Dioxane) to keep the substrate in solution, while the water phase solubilizes the inorganic base ( or ).[1] -
Phase Transfer: If using Toluene/Water, add a phase transfer catalyst (e.g., TBAB) to facilitate the migration of the base anion into the organic phase.[1]
Protocol C: Recrystallization (Purification)
Objective: Remove non-polar impurities or hydrolyzed by-products.[1]
-
Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).
-
Filtration: Filter while hot to remove inorganic salts (Pd residues).
-
Precipitation:
-
Slowly add Heptane (Anti-solvent) dropwise to the hot solution until a persistent cloudiness appears.
-
Re-heat to clarify.
-
-
Crystallization: Allow the vessel to cool slowly to room temperature, then to 4°C.
-
Harvest: Filter the crystals and wash with cold 10% EtOAc in Heptane.
Part 4: Decision Logic Visualization
The following diagram illustrates the logical flow for selecting the correct solvent based on the intended operational phase.
Caption: Decision tree for solvent selection ensuring chemical stability and process efficiency.
Part 5: Safety & Handling
-
Sensitization Warning: Pyrimidine halides are known skin sensitizers. Always handle 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine in a fume hood.[1]
-
Fluorine Content: In the event of thermal decomposition (fire), this compound will release toxic Hydrogen Fluoride (HF) and HCl gases.[1]
-
Storage: Store solid at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the chloro-pyrimidine moiety by atmospheric moisture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Chloro-5-(trifluoromethyl)pyrimidine (Analogous Structure). Retrieved from [Link][1]
-
Frontiers in Chemistry (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. (Methodology for handling -CF3/Pyrimidine hybrids). Retrieved from [Link]
Sources
"2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" stability and storage conditions
Technical Whitepaper: Stability Profiling and Lifecycle Management of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
Executive Summary & Chemical Identity
Compound Name: 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine Class: Halogenated Heterobiaryl Primary Application: Critical intermediate in the synthesis of kinase inhibitors and agrochemicals via Suzuki-Miyaura coupling.
This guide addresses the stability profile of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine , a specialized building block characterized by two distinct functional domains: the electrophilic 2-chloropyrimidine core and the lipophilic 2-(trifluoromethoxy)phenyl tail. While the trifluoromethoxy (–OCF₃) group confers metabolic stability and lipophilicity, the chloropyrimidine moiety introduces significant hydrolytic susceptibility. This document outlines the mechanistic basis of degradation and defines a self-validating storage protocol to maintain >98% purity.
Chemical Architecture & Intrinsic Reactivity
To understand stability, one must analyze the molecule's electronic distribution. The pyrimidine ring is electron-deficient (π-deficient), and the chlorine atom at the C-2 position is highly activated for Nucleophilic Aromatic Substitution (SₙAr).
The Degradation Mechanism: Hydrolytic Autocatalysis
The primary degradation pathway is hydrolysis of the C-Cl bond. This is not a simple linear decay; it is often autocatalytic .
-
Initiation: Trace moisture attacks the electron-deficient C-2 position.
-
Transition: A Meisenheimer-like complex forms, displacing the chloride.
-
Product Formation: The compound converts to 5-(2-(trifluoromethoxy)phenyl)pyrimidin-2(1H)-one (the tautomer of the hydroxy-pyrimidine) and releases Hydrogen Chloride (HCl) .
-
Autocatalysis (The Critical Risk): The released HCl protonates the pyrimidine nitrogen atoms of remaining intact molecules. This protonation pulls even more electron density from the ring, making the C-2 carbon significantly more electrophilic and accelerating further hydrolysis.
The Trifluoromethoxy Effect
The –OCF₃ group on the phenyl ring is chemically robust and generally inert to oxidation or hydrolysis under standard storage conditions. However, its position at the ortho (2-position) of the phenyl ring creates steric bulk. This forces the phenyl ring to twist out of coplanarity with the pyrimidine ring. While this does not directly degrade the molecule, it can impact solubility profiles, often requiring specific solvent choices (e.g., DMSO or chlorinated solvents) for analysis.
Visualization: Degradation Pathway
The following diagram illustrates the hydrolytic cascade and the autocatalytic feedback loop that storage protocols must prevent.
Figure 1: Mechanism of acid-catalyzed hydrolysis. Note the red dashed line representing the autocatalytic feedback loop where the byproduct (HCl) accelerates the degradation of the remaining stock.
Storage & Handling Protocols
Based on the reactivity profile, the following "Gold Standard" storage protocol is recommended. This is a self-validating system: if the compound changes from off-white to yellow, the protocol has been breached (acid formation).
Environmental Conditions
| Parameter | Specification | Rationale |
| Temperature | -20°C ± 5°C | Arrhenius suppression of hydrolysis rates. 4°C is acceptable for short-term (<1 month) active use. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred due to higher density, forming a "blanket" over the solid. |
| Container | Amber Glass | Prevents UV-induced radical formation (though pyrimidines are relatively photostable, this is GLP standard). |
| Closure | Teflon (PTFE) Lined Cap | Essential. Standard polyethylene liners are permeable to moisture over long periods. |
| Desiccant | External Pouch | Store the vial inside a secondary jar containing silica gel or molecular sieves. Do not mix desiccant directly with the chemical. |
Handling Workflow (The "Cold Chain")
-
Equilibration: Before opening a stored vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces condensation immediately.
-
Aliquoting: Avoid repeated freeze-thaw cycles. On first receipt, dispense the bulk material into single-use aliquots under an inert atmosphere.
-
Solvent Compatibility:
-
Stable Solvents: Dichloromethane, Chloroform, Anhydrous DMF/DMSO.
-
Avoid: Alcohols (slow nucleophilic attack), Water, or unbuffered aqueous solutions.
-
Quality Control & Re-Test Methodology
To validate the integrity of the compound, use the following analytical logic.
Visual Inspection
-
Pass: White to off-white crystalline solid.
-
Fail: Yellow/Orange discoloration (indicates HCl formation and oligomerization) or "clumping" (indicates moisture absorption).
HPLC Method (Reverse Phase)
Because the hydrolysis product (Pyrimidinone) is significantly more polar than the parent chloride, it is easily separated.
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aryl absorption).
-
Expected Result:
-
Parent: Late eluting (High lipophilicity due to –OCF₃).
-
Impurity: Early eluting (Polar Pyrimidinone).
-
Lifecycle Management Diagram
Figure 2: Standard Operating Procedure (SOP) for the lifecycle management of hydrolytically sensitive building blocks.
References
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyrimidine (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Feb 2026). Note: Used as the primary structural analog for stability extrapolation.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Barrera, C. M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in sub- and supercritical water. ResearchGate. Available at: [Link]. Establishes the kinetic susceptibility of the C-Cl bond in nitrogen heterocycles.
A Multi-Tiered Strategy for the Preliminary Bioactivity Screening of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2][3] The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group on the phenyl ring of the title compound, 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine, is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. This guide presents a comprehensive, hypothesis-driven framework for the preliminary bioactivity screening of this novel chemical entity. Moving beyond a rigid template, this document details a logical, multi-tiered workflow designed to efficiently generate an initial biological profile of the compound. The narrative emphasizes the causality behind experimental choices, integrating in silico predictions with foundational in vitro assays and targeted screens to build a robust preliminary data package. This approach is designed to identify potential therapeutic applications and flag liabilities early, embodying the "fail early, fail cheap" paradigm essential to modern drug discovery.[4]
| Tier 1: In Silico ADMET Profiling – The Virtual Proving Ground
Rationale: De-risking Through Prediction
Before committing resources to chemical synthesis and wet-lab experimentation, an in silico assessment serves as an indispensable "Tier Zero" screen.[5] Computational tools, leveraging machine learning and extensive databases, predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties directly from its chemical structure.[5][6] This step is crucial for identifying potential drug-like property deficiencies or toxicity flags that could terminate a project in later, more costly stages.[4] The goal is to rapidly triage compounds and focus laboratory resources only on those with the most promising predicted profiles.[5]
Methodology: Predictive Modeling
A variety of commercial and open-access software platforms can perform ADMET predictions.[6] Tools like ADMET Predictor by Simulations Plus or open-access webservers utilize algorithms trained on vast chemical libraries to forecast over a hundred endpoints.[5][6] For "2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine," the chemical structure would be submitted to one of these platforms to generate a comprehensive profile. The accuracy of these predictions depends heavily on the quality of the underlying dataset and algorithm, making it prudent to use multiple tools for cross-validation when possible.[6]
Predicted ADMET Profile Summary
The following table summarizes the key predicted ADMET properties for the target compound, establishing a baseline for its potential as a drug candidate.
| Parameter | Predicted Value | Interpretation & Implication |
| Absorption | ||
| Caco-2 Permeability | Moderate to High | Suggests good potential for intestinal absorption, a prerequisite for oral bioavailability.[7] |
| Oral Bioavailability (%) | > 60% | Indicates a high fraction of an oral dose may reach systemic circulation. |
| Distribution | ||
| LogP | 3.5 - 4.5 | Suggests high lipophilicity, indicating good membrane permeability but potential for non-specific binding. |
| Plasma Protein Binding | > 90% | High binding may limit the free fraction of the drug available to exert its effect. |
| Metabolism | ||
| CYP450 Inhibition | Low risk for major isoforms | Predicts a lower likelihood of drug-drug interactions mediated by cytochrome P450 enzymes. |
| Toxicity | ||
| hERG Inhibition | Low Probability | Suggests a reduced risk of cardiotoxicity, a common cause of drug attrition. |
| Ames Mutagenicity | Non-mutagenic | Predicts a low probability of causing DNA mutations. |
| Hepatotoxicity | Low to Moderate Risk | Warrants monitoring in subsequent cellular assays. |
Visualization: In Silico Workflow
Caption: Workflow for Tier 1 in silico ADMET profiling.
| Tier 2: Foundational In Vitro Assays – Establishing a Biological Baseline
Rationale: From Prediction to Practice
With a favorable in silico profile, the next logical step is to assess the compound's effect on living cells. This tier has two primary objectives: 1) To determine the concentration range at which the compound is cytotoxic, which is essential for designing all subsequent experiments. 2) To obtain the first empirical data on the compound's general biological activity.
Experiment 1: General Cytotoxicity Assessment
-
Causality Behind Experimental Choice: It is imperative to distinguish between a compound that selectively modulates a biological pathway and one that simply kills cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability and cytotoxicity.[8][9] By identifying the concentration that reduces cell viability by 50% (the IC50 value), we can establish a non-toxic concentration window for use in more specific bioactivity assays.
-
Methodology: MTT Assay The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][9] The formazan is then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.
-
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity or a relevant cancer cell line like A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of "2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10] Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[8] A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
-
Data Presentation: Cytotoxicity Profile
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1.0 | 95.6 ± 4.8 |
| 10 | 91.3 ± 6.2 |
| 25 | 75.4 ± 7.1 |
| 50 | 48.9 ± 5.9 |
| 100 | 15.7 ± 3.3 |
| Calculated IC50 | ~50 µM |
Visualization: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay.
| Tier 3: Hypothesis-Driven Bioactivity Screening
Rationale: Targeting Plausible Pathways
The structure of "2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" provides clues to its potential biological targets. Pyrimidine derivatives are widely reported to possess anti-inflammatory and kinase inhibitory activities.[1][3] This tier aims to test these specific hypotheses using targeted, cell-based, and biochemical assays. All experiments should be conducted at non-toxic concentrations (e.g., ≤ 10 µM, well below the ~50 µM IC50 determined in Tier 2).
Hypothesis A: Anti-Inflammatory Potential
-
Causality Behind Experimental Choice: Inflammation is a key pathological process in many diseases.[11] Macrophages stimulated with bacterial lipopolysaccharide (LPS) are a classic in vitro model of inflammation, upregulating pathways like NF-κB and producing pro-inflammatory mediators such as nitric oxide (NO).[12] Measuring the inhibition of NO production is a direct, cost-effective, and rapid screen for potential anti-inflammatory activity.[11][12]
-
Methodology: Griess Assay for Nitric Oxide Inhibition This assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO. The Griess reagent reacts with nitrite in an acidic solution to produce a pink/magenta azo compound, the absorbance of which is proportional to the nitrite concentration.
-
Experimental Protocol: LPS-Induced NO Production Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to quantify nitrite concentration. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
-
Hypothesis B: Kinase Inhibition Profile
-
Causality Behind Experimental Choice: The pyrimidine core is a well-known "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. Protein kinases are critical signaling enzymes, and their dysregulation drives diseases like cancer and autoimmune disorders.[13][14] A broad kinome profile provides an unbiased view of the compound's targets and selectivity across the human kinome.[15] This high-throughput approach can rapidly identify potent targets for further investigation and simultaneously flag potential off-target effects that could lead to toxicity.[15][16]
-
Methodology: Large-Panel Kinome Profiling This is typically performed as a fee-for-service by a specialized Contract Research Organization (CRO) like Pharmaron, AssayQuant, or PamGene.[15][16][17] The compound is screened, usually at a single high concentration (e.g., 10 µM), against a panel of hundreds of purified protein kinases.[15] The activity of each kinase is measured in the presence of the compound, and the results are reported as percent inhibition relative to a control.
-
Experimental Protocol: General Kinome Profiling Workflow
-
Compound Submission: A sample of "2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" of known concentration and purity is sent to the CRO.
-
Screening: The CRO utilizes an automated, high-throughput platform (e.g., TR-FRET, ADP-Glo) to perform the kinase activity assays across their panel.[17]
-
Data Analysis: The raw data is processed to calculate the percent inhibition for each kinase.
-
Reporting: A comprehensive report is generated, often including tabular data and graphical representations like waterfall plots or kinome tree maps to visualize selectivity.[15]
-
Data Presentation: Targeted Bioactivity Screens
Table 3: Anti-Inflammatory Activity
| Treatment | NO Production (% of LPS Control) |
|---|---|
| Untreated Control | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 100 ± 8.7 |
| LPS + Compound (1 µM) | 85.3 ± 7.5 |
| LPS + Compound (5 µM) | 42.1 ± 6.3 |
| LPS + Compound (10 µM) | 15.8 ± 4.9 |
Table 4: Summary of Kinome Profiling Hits (>70% Inhibition @ 10 µM)
| Kinase Family | Specific Kinase | % Inhibition @ 10 µM | Potential Implication |
|---|---|---|---|
| MAPK | p38α | 92% | Inflammation, Apoptosis |
| TEC Family | BTK | 85% | B-cell malignancies, Autoimmune disease |
| Tyrosine Kinase | SRC | 78% | Cancer cell proliferation and survival |
| CAMK | CAMK2D | 75% | Calcium signaling |
Visualization: Integrated Screening Logic
Caption: Logic flow for hypothesis-driven screening.
| Synthesis and Forward Path
The hypothesis-driven screens (Tier 3) yielded promising results. The compound demonstrated significant, dose-dependent inhibition of nitric oxide production in an inflammatory cell model, strongly suggesting anti-inflammatory potential. This finding is mechanistically supported by the kinome profiling data, which identified potent inhibition of key inflammatory kinases such as p38α and BTK.
Collectively, these results generate a clear, data-driven hypothesis: "2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" is a potential anti-inflammatory agent and/or an anticancer agent for B-cell malignancies, likely exerting its effects through the inhibition of specific protein kinases.
This preliminary profile provides a robust justification for advancing the compound to the next stages of the drug discovery process, which would include:
-
Hit-to-Lead Optimization: Generation of dose-response curves (IC50 determination) for the most promising kinase hits.
-
Mechanism of Action Studies: Probing the upstream and downstream effects of kinase inhibition in relevant cellular signaling pathways.
-
In Vivo Efficacy Testing: Evaluating the compound in animal models of inflammation or cancer.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Uddin, R., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery.
- AssayQuant. (n.d.). Small Molecule CRO Services for Kinase Discovery.
- Computational tools for ADMET. (n.d.).
- Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling.
- Abcam. (n.d.). MTT assay protocol.
- Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.
- Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Biosciences and Medicines.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- RE-Place. (n.d.). In Silico ADMET prediction - ZeptoWard.
- Benchchem. (2025). Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.
- ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling.
- MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- SlideShare. (n.d.). Screening Models of Anti-Inflammatory Drugs.
- PMC. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
- PubMed. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
- Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products.
- Danaher Life Sciences. (n.d.). Compound Screening in Drug Discovery - Automated Workflows.
- Frederick National Laboratory. (2023). Faster workflows boost drug discovery in natural product-based screening.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- PubMed. (2017). Screening and identification of novel biologically active natural compounds.
- Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
- Biobide. (n.d.). The Drug Discovery Process: What Is It and Its Major Steps.
- NorthEast BioLab. (n.d.). Drug Discovery, Drug Development Process.
- Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow.
- Lirias. (n.d.). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine.
- World Journal of Pharmaceutical and Life Sciences. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
- Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
- Guidechem. (2020). What are the applications of 2-Chloro-5-fluoropyrimidine?.
- MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. wjarr.com [wjarr.com]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. Computational tools for ADMET [crdd.osdd.net]
- 5. pharmaron.com [pharmaron.com]
- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. journalajrb.com [journalajrb.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 15. assayquant.com [assayquant.com]
- 16. KinomePro - Pamgene [pamgene.com]
- 17. pharmaron.com [pharmaron.com]
Methodological & Application
"2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" in vitro assay development
Application Note: In Vitro Profiling and Reactivity Assay Development for 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
Part 1: Executive Summary & Strategic Context
2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine is a high-value "privileged scaffold" in modern medicinal chemistry, particularly for the development of P2X3 receptor antagonists and Tyrosine Kinase Inhibitors (TKIs) .[1]
-
The "Warhead" (2-Chloro): The chlorine at the C2 position is an electrophilic handle designed for Nucleophilic Aromatic Substitution (
).[1] It serves as the attachment point for solubilizing amines or pharmacophores (e.g., diaminopyrimidines).[1] -
The "Payload" (5-Aryl-OCF3): The ortho-trifluoromethoxy group provides metabolic stability and induces a specific twisted conformation (atropisomerism) critical for binding selectivity in crowded pockets (e.g., the ATP-binding site of kinases or the allosteric sites of P2X3).[1]
The Challenge: The utility of this scaffold relies entirely on its chemoselectivity and hydrolytic stability .[1] If the C2-Chlorine hydrolyzes to a hydroxyl group (forming the inactive pyrimidone) during storage or assay incubation, it generates false negatives.[1] Conversely, if it is too reactive, it becomes a promiscuous alkylator (PAINS).[1]
This guide details the development of three core assays required to validate this scaffold:
-
Physicochemical Stability Profiling: Quantifying hydrolysis rates (
) to define assay windows.[1] -
Kinetic Reactivity Assay (
): A functional QC assay to predict library synthesis success.[1] -
Fragment-Based Screening (FBS): Protocols for testing the scaffold itself as a covalent or non-covalent probe.[1]
Part 2: Physicochemical Characterization (Pre-Assay Validation)
Before biological screening, the scaffold must be profiled for solubility and stability.[1] The lipophilic
Protocol 1: Kinetic Solubility & Hydrolytic Stability
Objective: Determine the maximum soluble concentration in assay media and the half-life of the C2-Cl "warhead" in aqueous buffer.
Materials:
-
Test Compound: 10 mM stock in DMSO.
-
Buffer A: PBS pH 7.4 (Physiological).
-
Buffer B: Tris-HCl pH 9.0 (Simulating basic reaction conditions).
-
Internal Standard: Warfarin or Propranolol.[1]
Workflow:
-
Spike: Dilute DMSO stock into Buffer A and B to a final concentration of 50
M (0.5% DMSO). -
Incubation: Incubate at 37°C in a thermoshaker (600 rpm).
-
Sampling: Aliquot 50
L at min, and 24 h. -
Quench: Add 150
L cold Acetonitrile (containing Internal Standard). -
Analysis: LC-MS/MS (MRM mode). Monitor the parent ion
and the hydrolysis product (Hydroxyl-pyrimidine, ).[1]
Data Analysis:
Plot
Acceptance Criteria:
-
Assay Window: If
min at pH 7.4, the compound is too unstable for long-incubation biological assays and must be derivatized immediately.
Part 3: Functional Reactivity Assay ( Kinetics)
This is the most critical assay for "Assay Development" regarding this scaffold. It measures the electrophilicity of the C2-position, predicting how easily it can be converted into a library of bioactive drugs.[1]
Protocol 2: The "Model Amine" Kinetic Assay
Objective: Determine the Second-Order Rate Constant (
Rationale:
-
High Reactivity (
): Suitable for room temp synthesis; risk of off-target toxicity (covalent modification).[1] -
Low Reactivity (
): Requires catalysis (Pd-Buchwald) or high heat; safe from non-specific covalent binding.[1]
Reagents:
-
Scaffold: 10 mM in DMSO.
-
Nucleophile: Benzylamine (Model primary amine).[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMSO:Water (90:[1]10) to ensure solubility.
Step-by-Step Procedure:
-
Preparation: Prepare a reaction mixture with [Scaffold] = 1 mM and [Benzylamine] = 10 mM (Pseudo-first-order conditions, 10x excess).
-
Initiation: Add DIPEA (20 mM) to initiate the reaction at 25°C.
-
Monitoring: Inject onto HPLC-UV (254 nm) every 5 minutes for 60 minutes.
-
Quantification: Monitor the disappearance of the Scaffold peak and appearance of the Product peak.
Calculation:
Fit the decay curve to a pseudo-first-order equation to get
Visualizing the Reactivity Workflow:
Caption: Workflow for determining the electrophilic reactivity of the 2-Chloro-pyrimidine scaffold.
Part 4: Biological Assay Application (Target Engagement)
If the scaffold is intended to be screened as is (Fragment-Based Drug Discovery), use this protocol. Note that the 2-Cl group may act as a covalent warhead targeting Cysteine residues in the ATP pocket of kinases.[1]
Protocol 3: Thiol-Reactivity Counter-Screen (PAINS Check)
To ensure any biological activity is specific and not due to promiscuous alkylation of proteins, run a Glutathione (GSH) reactivity assay.[1]
-
Incubate 10
M Scaffold with 5 mM GSH in PBS (pH 7.4) for 4 hours. -
Analyze by LC-MS.
-
Result:
Part 5: Data Summary & Reference Tables
Table 1: Expected Physicochemical Profile
| Parameter | Expected Value | Method | Implication |
| LogP / LogD | 3.5 - 4.2 | HPLC / Shake-flask | High lipophilicity; requires >1% DMSO in assays.[1] |
| Solubility (aq) | < 10 | Nephelometry | Risk of precipitation in cellular media.[1] |
| Moderate | Benzylamine Assay | Requires heat (60-80°C) or Pd-catalysis for library synthesis.[1] | |
| Metabolic Stability | High | Microsomal Stability | The |
References
-
Review of Pyrimidine Scaffolds in Kinase Inhibitors: Zhang, Y., et al. (2017).[1][2] "Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues." [1]
-
P2X3 Antagonist Design (Gefapixant/Eliapixant Context): Richards, D., et al. (2019).[1] "Recent Progress in the Discovery of P2X3 Receptor Antagonists." [1]
-
Kinetic Solubility & Stability Protocols: Di, L., & Kerns, E. (2016).[1] "Drug-Like Properties: Concepts, Structure Design and Methods." [1]
-
S_NAr Reactivity in Medicinal Chemistry: Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." [1]
Disclaimer: This protocol is intended for research and development purposes only. 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine is a chemical intermediate and should be handled with appropriate PPE, as its toxicological properties have not been fully characterized.[1]
Sources
Application Notes and Protocols: Characterizing the Cellular Effects of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Bioactivity of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The novel compound, 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine, represents a new chemical entity with unexplored potential. This guide provides a comprehensive, tiered strategy for the initial cell-based characterization of this compound. We will outline a series of robust assays to first determine its effect on cell viability and then to elucidate the underlying mechanism of action, should cytotoxic effects be observed. This structured approach is designed to provide a foundational understanding of the compound's cellular activity, paving the way for further drug development efforts.
Tier 1: Assessment of Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[1][4] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[4][5]
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., PC3 for prostate cancer, as many pyrimidines show activity here)[6]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 5 | 0.95 | 76.0% |
| 10 | 0.63 | 50.4% |
| 25 | 0.31 | 24.8% |
| 50 | 0.15 | 12.0% |
Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis
If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[8] We will explore two key assays to determine if the compound induces apoptosis: Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity assays.
Annexin V/PI Staining for Apoptosis Detection
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye.[8] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is lost.[9][11]
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine at its IC₅₀ concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[9][10]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[9]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
| Cell Population | Untreated Control (%) | Treated (%) |
| Live | 95 | 40 |
| Early Apoptotic | 2 | 35 |
| Late Apoptotic/Necrotic | 2 | 20 |
| Necrotic | 1 | 5 |
Caspase-3/7 Activity Assay
Principle: Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[12] Caspase-3 and -7 are key executioner caspases that cleave a number of cellular proteins.[13] Caspase activity assays utilize a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[13][14] The cleavage releases a fluorescent or colorimetric reporter, allowing for the quantification of caspase activity.[15]
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified overview of the caspase cascade in apoptosis.
Detailed Protocol: Caspase-3/7 Activity Assay
Materials:
-
Cells treated with the compound
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add the Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis: Calculate the fold increase in caspase-3/7 activity in treated cells compared to the vehicle control.
| Treatment | Luminescence (RLU) | Fold Change |
| Untreated | 1,500 | 1.0 |
| Vehicle | 1,600 | 1.1 |
| Compound (IC₅₀) | 12,800 | 8.5 |
Conclusion and Future Directions
This guide provides a foundational, tiered approach to the initial cellular characterization of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine. By systematically assessing cytotoxicity and then investigating the mechanism of cell death, researchers can gain valuable insights into the compound's biological activity. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways affected by this novel pyrimidine derivative. Subsequent studies could include Western blotting for key apoptotic proteins, cell cycle analysis, and in vivo efficacy studies in relevant disease models.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. [Link]
-
Galluzzi, L., et al. (2018). Caspase Protocols in Mice. In Methods in Molecular Biology. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
CD Bioparticles. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]
-
MP Biomedicals. (2022, June). Caspase 3 Activity Assay Kit. [Link]
-
American Chemical Society Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. [Link]
-
MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
National Center for Biotechnology Information. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. [Link]
-
ResearchGate. (2025, August 6). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. [Link]
-
MDPI. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
Arabian Journal of Chemistry. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]
-
Frontiers. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]
-
PubMed. (1998, February 12). 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry. [Link]
-
World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. clyte.tech [clyte.tech]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. creative-bioarray.com [creative-bioarray.com]
Application Note: Pharmacological Profiling & Derivatization of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
[1][2]
Executive Summary
This Application Note details the experimental design for the evaluation of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine (herein referred to as CP-OCF3 ).
CP-OCF3 is a high-value pharmaceutical intermediate and "privileged scaffold."[1][2] It combines a reactive electrophilic handle (2-chloro) with a metabolically stable, lipophilic pharmacophore (5-(2-trifluoromethoxy)phenyl).[1][2] While the molecule itself acts as an alkylating agent, its primary "efficacy" lies in its utility as a precursor for P2X3 antagonists , kinase inhibitors , and agrochemicals .[2]
This guide provides protocols for:
-
Intrinsic Reactivity Profiling: Determining the electrophilicity of the 2-Cl "warhead" to assess covalent inhibition potential versus non-specific toxicity.[1]
-
Scaffold Derivatization: A micro-scale protocol to convert CP-OCF3 into a library of bioactive amino-pyrimidines.[1]
-
Biological Screening: Assays to validate the efficacy of the derived library against relevant targets (e.g., Kinases, P2X receptors).[2]
Part 1: Molecule Anatomy & Strategic Logic[2]
Understanding the structure-activity relationship (SAR) potential of CP-OCF3 is a prerequisite for experimental design.[1][2]
Structural Analysis[2]
-
The Warhead (2-Cl): A reactive chlorine atom susceptible to Nucleophilic Aromatic Substitution (
).[1][2] In a biological context, this can covalently modify cysteine residues (Covalent Inhibition) or hydrolyze (Inactivation).[1][2] -
The Core (Pyrimidine): A nitrogenous heterocycle that mimics ATP, making it a classic scaffold for kinase and purinergic receptor inhibitors.[1][2]
-
The Tail (5-Aryl-OCF3): The ortho-trifluoromethoxy group provides high lipophilicity (
value +1.[1][2]04) and metabolic blockade.[1][3] The ortho positioning forces a twisted conformation (atropisomerism potential), enhancing selectivity for sterically demanding pockets.[1][2]
Visualization: Functional Zones
Caption: Functional decomposition of CP-OCF3 showing the reactive handle, scaffold core, and lipophilic tail.
Part 2: Chemical Stability & Reactivity Profiling (Protocol A)
Objective: Before biological efficacy testing, you must determine if CP-OCF3 acts as a controlled covalent inhibitor or a promiscuous toxin.[1][2] This is measured by its half-life (
Materials
-
Test Compound: CP-OCF3 (10 mM stock in DMSO).
-
Internal Standard: Verapamil or Propranolol.[1]
-
Buffer: PBS, pH 7.4.[2]
Experimental Workflow
-
Preparation: Dilute CP-OCF3 to 10 µM in PBS (pH 7.4) containing 5 mM GSH (simulating intracellular reducing environment).[1][2]
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL Acetonitrile (containing Internal Standard) to stop reaction.
-
Analysis: Analyze via LC-MS/MS monitoring the disappearance of the parent mass (m/z ~274) and appearance of the GSH-adduct.
Data Interpretation
| Half-life ( | Classification | Recommended Path |
| < 15 min | Highly Reactive | Toxicant. Unsuitable for drug use.[1][2] Likely false positive in bioassays. |
| 15 min - 4 h | Tunable Electrophile | Covalent Inhibitor Candidate. Proceed to Target Engagement (Part 4).[1][2] |
| > 4 h | Stable Scaffold | Building Block. Proceed to Derivatization (Part 3). |
Part 3: High-Throughput Derivatization (Protocol B)
Objective: Since the 2-Cl group is likely a precursor, "efficacy" is best tested by converting CP-OCF3 into a library of 2-amino derivatives (the bioactive form for most kinase/P2X3 drugs).[1][2]
Micro-Scale S_NAr Synthesis
Reaction:
-
Plate Setup: Use a 96-well chemically resistant PCR plate.
-
Reagents:
-
Procedure:
Part 4: Biological Efficacy Screening (Protocol C)
Objective: Evaluate the efficacy of either the parent molecule (if covalent) or the derivative library (from Part 3) against a relevant target class.
Target Hypothesis: Pyrimidines with 5-aryl substituents are privileged structures for P2X3 Receptors (cough/pain) and Tyrosine Kinases .[1][2]
In Vitro Calcium Flux Assay (P2X3 Antagonism)
Rationale: P2X3 antagonists often feature this specific pyrimidine scaffold.[1][2]
-
Cell Line: CHO-K1 cells stably expressing human P2X3 receptor.[1]
-
Dye Loading: Load cells with FLIPR Calcium 6 dye (Molecular Devices) for 1 hour at 37°C.
-
Compound Addition: Add CP-OCF3 or derivatives (10-point dose response, 1 nM to 10 µM). Incubate 15 min.
-
Agonist Challenge: Inject
-meATP (EC80 concentration). -
Readout: Measure reduction in Calcium fluorescence (RFU) relative to DMSO control.
Cytotoxicity Counter-Screen (MTT Assay)
Rationale: To distinguish specific efficacy from non-specific alkylation toxicity.[1][2]
Part 5: Workflow Visualization
Caption: Decision tree for evaluating CP-OCF3 as either a covalent probe or a library scaffold.
References
-
Role of Trifluoromethoxy Groups: Novás, M., & Matos, M. J. (2025).[2][6] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[2][6] Link[1][2]
-
Reactivity of 2-Chloropyrimidines: 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. ChemicalBook. Link
-
P2X3 Antagonist Scaffolds: Synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 2022.[2] Link
-
Safety Data & Handling: PubChem CID 13317019: 2-Chloro-5-(trifluoromethyl)pyrimidine Properties and Safety. National Library of Medicine.[1] Link[1][2]
Sources
- 1. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine in Drug Discovery
Executive Summary
In modern medicinal chemistry, the 2-chloro-5-arylpyrimidine scaffold is a "privileged structure," serving as a core pharmacophore in numerous kinase inhibitors (e.g., JAK, EGFR) and P2X3 antagonists. This guide focuses on a specific, high-value derivative: 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine .
The incorporation of the ortho-trifluoromethoxy (-OCF₃) group is not merely cosmetic; it serves three critical functions:
-
Conformational Control: The bulky ortho-substituent forces a non-planar twist between the pyrimidine and phenyl rings, often critical for selectivity in ATP-binding pockets.
-
Metabolic Stability: The -OCF₃ group blocks metabolic oxidation at the phenyl ring while acting as a bioisostere for chlorine or trifluoromethyl groups.
-
Lipophilicity Modulation: It enhances membrane permeability (LogP increase) without the high reactivity of a halogen.
This application note details the synthesis , chemoselective functionalization , and strategic application of this intermediate.
Structural & Electronic Rationale
The "Ortho-Effect" and Bioisosterism
The -OCF₃ group is unique. Unlike a simple methyl or chloro group, it possesses specific electronic properties that alter the drug's behavior.[1][2][3]
| Property | -H | -Cl | -CF₃ | -OCF₃ | Impact on Drug Design |
| Hansch | 0.00 | 0.71 | 0.88 | 1.04 | Increases permeability; "Super-lipophilic" |
| Hammett | 0.00 | 0.23 | 0.54 | 0.35 | Electron-withdrawing, but less than -CF₃ |
| Bond Angle | N/A | Linear | Tetrahedral | Bent (C-O-C) | Unique shape/filling of hydrophobic pockets |
| Metabolic Stability | Low | High | High | High | Blocks CYP450 oxidation at the ortho position |
Key Insight: The C-O-C bond angle (~118°) and the bulk of the CF₃ moiety create significant steric clash with the pyrimidine C4/C6 protons. This forces the biaryl system into a twisted conformation (dihedral angle > 40°), which mimics the bioactive conformation required for many Type II kinase inhibitors.
Synthesis of the Intermediate (The "Make")
To generate this scaffold, one must couple two fragments while preserving the reactive 2-chloro "handle" for later derivatization.
The Challenge: Chemoselectivity
The synthesis relies on a Suzuki-Miyaura coupling .[4] The starting material, 5-bromo-2-chloropyrimidine , possesses two electrophilic sites.
-
Site A (C5-Br): Bond Dissociation Energy (BDE) ~ 280 kJ/mol. More Reactive to oxidative addition by Pd(0).
-
Site B (C2-Cl): BDE ~ 400 kJ/mol. Less Reactive (unless activated by SNAr conditions).
By controlling the catalyst and temperature, we can selectively couple at C5 without touching C2.
Protocol 1: Selective Suzuki Coupling
Objective: Synthesize 2-chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine.
Reagents:
-
Substrate A: 5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Substrate B: 2-(Trifluoromethoxy)phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv) — Chosen for robustness and steric bulk.
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a reaction vial, combine Substrate A (e.g., 500 mg) and Substrate B. Add the Pd catalyst under a nitrogen atmosphere.
-
Solvation: Add degassed 1,4-dioxane (10 mL) and aqueous Na₂CO₃ (3.9 mL).
-
Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to avoid competitive reaction at the C2-chloride.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the bromide (Start) and formation of the product (M+H). The C2-substituted byproduct is usually minimized at this temperature.
-
Workup: Cool to RT. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂), eluting with 0-20% EtOAc in Hexanes.
Visual Workflow (Synthesis Logic)
Caption: Chemoselective synthesis exploiting the reactivity difference between C5-Br and C2-Cl bonds.
Downstream Functionalization (The "Use")
Once the intermediate is in hand, the 2-chloro position becomes a potent electrophile for Nucleophilic Aromatic Substitution (SNAr) . This is the stage where "drug-like" properties (solubility, H-bond donors) are introduced.
Reaction Class: SNAr Displacement
The pyrimidine ring is electron-deficient (π-deficient), making the C2 position highly susceptible to nucleophilic attack by amines, alcohols, or thiols.
Critical Consideration: The ortho-OCF₃ group on the phenyl ring creates steric bulk near the C4/C6 positions. While it is not directly adjacent to C2, the twisted conformation can subtly impact the approach of very bulky nucleophiles.
Protocol 2: Library Generation via SNAr
Objective: Install a solubilizing amine at C2 (e.g., N-methylpiperazine or a morpholine derivative).
Reagents:
-
Scaffold: 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: IPA (Isopropanol) or NMP (N-methyl-2-pyrrolidone) for difficult cases.
Step-by-Step Methodology:
-
Standard Conditions: Dissolve the scaffold in IPA. Add the amine and DIPEA.
-
Thermal Activation: Heat to 80–100°C in a sealed tube or microwave reactor.
-
Microwave: 120°C for 20 mins is often sufficient and cleaner.
-
-
Workup: Evaporate volatiles. If NMP is used, perform an aqueous workup.
-
Purification: Preparative HPLC (Reverse Phase) is recommended for library production to ensure removal of trace amine salts.
Visual Workflow (Library Divergence)
Caption: Divergent synthesis strategies to convert the core scaffold into bioactive lead compounds.
Safety & Handling
-
Fluorinated Intermediates: While the -OCF₃ group is stable, the boronic acid precursor can degrade if exposed to moisture for prolonged periods. Store under inert gas.
-
Pyrimidines: Many halopyrimidines are skin sensitizers. All manipulations should be performed in a fume hood.
-
Palladium Residues: For drug discovery applications, ensure efficient removal of Pd (using scavengers like SiliaMetS®) before biological testing, as Pd can interfere with kinase assays.
References
-
Medicinal Chemistry of the Trifluoromethoxy Group
-
Suzuki Coupling Selectivity
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source:Chemical Science (RSC).
- Context: Establishes the C5-Br > C2-Cl reactivity order in pyrimidines.
-
SNAr Reactivity in Pyrimidines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec / Chemistry LibreTexts.
- Context: Explains electronic and steric factors governing displacement
-
Applications in Kinase Inhibitors
-
Title: Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile.[8]
- Source:ACS Public
- Context: Example of pyrimidine scaffolds in oncology drug discovery.
-
Sources
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Leveraging "2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" in Agrochemical Discovery
Executive Summary
This application note details the utility of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine (CAS: 923131-13-9), hereafter referred to as Scaffold 2C-TMPP , as a high-value advanced intermediate in the synthesis of next-generation crop protection agents.
The pyrimidine heterocycle is a "privileged structure" in agrochemistry, serving as the core for major fungicide classes (e.g., anilinopyrimidines like Cyprodinil) and herbicides (e.g., uracils). Scaffold 2C-TMPP introduces a specific 5-aryl substitution pattern bearing an ortho-trifluoromethoxy group. This substituent provides unique steric bulk and lipophilicity modulation (
This guide provides validated protocols for synthesizing this scaffold and utilizing it in nucleophilic aromatic substitution (
Technical Specifications & Chemical Properties[1][2]
Scaffold 2C-TMPP is designed to balance reactivity (via the 2-chloro handle) with physicochemical robustness (via the trifluoromethoxy-phenyl tail).
| Property | Value / Description |
| IUPAC Name | 2-Chloro-5-[2-(trifluoromethoxy)phenyl]pyrimidine |
| CAS Number | 923131-13-9 |
| Molecular Formula | |
| Molecular Weight | 274.63 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Reactivity Profile | High reactivity at C2 position for |
| Key Functionality | -Cl (C2): Leaving group for diversity introduction-OCF3 (Ortho): Bioisostere for Cl/CH3; modulates conformation via the "ortho effect" |
Application 1: Strategic Scaffold Synthesis
Context: The synthesis of 2C-TMPP requires a regioselective cross-coupling approach to preserve the reactive chlorine at position 2 while establishing the biaryl bond at position 5.
Mechanism: Regioselective Suzuki-Miyaura Coupling
The 5-position of the pyrimidine ring is electron-deficient but less reactive toward nucleophiles than the 2-position. However, under palladium catalysis, oxidative addition occurs preferentially at the C-Br bond of 5-bromo-2-chloropyrimidine due to the weaker bond dissociation energy of C-Br compared to C-Cl, allowing the 2-Cl site to remain intact for downstream derivatization.
Protocol A: Synthesis of Scaffold 2C-TMPP
Reagents:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
2-(Trifluoromethoxy)phenylboronic acid (1.1 eq)
-
(3-5 mol%) or
(for challenging substrates) -
Sodium Carbonate (
) (2.0 M aqueous solution) -
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
-
Inertion: Charge a 3-neck round-bottom flask with 5-bromo-2-chloropyrimidine (10 mmol, 1.93 g) and 2-(trifluoromethoxy)phenylboronic acid (11 mmol, 2.27 g). Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-Dioxane (40 mL).
-
Catalyst Addition: Add
(0.3 mmol, 346 mg) under positive flow. -
Base Addition: Add
solution (10 mL, 20 mmol). The mixture will become biphasic. -
Reaction: Heat to 85°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] Note: Do not exceed 95°C to prevent hydrolysis of the 2-Cl group.
-
Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes). -
Validation: Confirm structure via
-NMR (Expected: Pyrimidine singlets at ~8.8 ppm, Aromatic multiplets 7.3-7.6 ppm).
Application 2: Library Generation via Diversification
Context: Once Scaffold 2C-TMPP is in hand, the 2-chloro group serves as a versatile electrophile. This protocol describes the parallel synthesis of a library of "Anilinopyrimidine" analogs, a class known for fungicidal activity (e.g., inhibiting methionine biosynthesis or mitochondrial function).
Mechanism: Nucleophilic Aromatic Substitution ( )
The pyrimidine ring nitrogens withdraw electron density, making the C2 position highly electrophilic. The reaction proceeds via a Meisenheimer complex intermediate. The bulky 5-(2-OCF3-phenyl) group may exert steric influence, requiring elevated temperatures or strong bases for bulky amine nucleophiles.
Protocol B: Parallel Synthesis of Fungicide Candidates
Reagents:
-
Scaffold 2C-TMPP (1.0 eq)
-
Diverse Amines: Primary/Secondary alkyl amines, Anilines, Heterocyclic amines (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) or
-
Solvent: DMF (for high T) or Acetonitrile
Workflow:
-
Preparation: Prepare a 0.2 M stock solution of 2C-TMPP in anhydrous DMF.
-
Dispensing: Aliquot 500 µL (0.1 mmol) into each well of a 96-well reaction block.
-
Reagent Addition: Add 1.2 equivalents of the specific amine to each well.
-
Base: Add DIPEA (2.0 eq).
-
Incubation: Seal the block and heat to 80–100°C for 8 hours.
-
Optimization Tip: For unreactive anilines, use Buchwald-Hartwig conditions (Pd(OAc)2, XPhos, NaOtBu) instead of standard
.
-
-
Isolation: Evaporate solvent (Genevac). Re-dissolve in DMSO for direct biological screening or purify via prep-HPLC.
Biological Relevance & Mode of Action Mapping
The incorporation of the 2-(trifluoromethoxy)phenyl moiety is strategic for two reasons:
-
Metabolic Stability: The
group blocks the ortho position from metabolic hydroxylation (Phase I metabolism), extending the half-life of the active ingredient in the plant. -
Conformational Lock: The steric bulk of the ortho substituent forces the phenyl ring to twist out of plane relative to the pyrimidine core. This "twisted" conformation is often critical for binding to the Q-site of the Cytochrome
complex (respiration inhibitors).
Workflow Diagram: From Scaffold to Lead Candidate
The following diagram illustrates the critical path from the raw scaffold to a validated agrochemical lead.
Caption: Logical workflow for transforming the 2C-TMPP scaffold into bioactive agrochemical libraries via parallel synthesis.
References
-
Guidechem. (2020). Synthesis Methods for 2-Chloro-5-phenyl-pyrimidine derivatives via Suzuki Coupling. Retrieved from
-
BenchChem. (2025). Application Notes: The Role of 2-Cyanopyrimidine and Chloropyrimidine Intermediates in Modern Agrochemical Synthesis. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2008). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[2][3] PMC2517112. Retrieved from
-
ChemicalBook. (2025). 2-Chloropyrimidine: Synthetic Applications and Reactivity in Agrochemicals. Retrieved from
-
Justia Patents. (2020).[4] Agrochemical composition and formulation strategies involving pyrimidine derivatives.[5] Patent 12,317,899.[4] Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" synthesis yield improvement
Topic: Yield Improvement for 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine Ticket ID: #SYN-PYR-OCF3-001 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight[1][2]
Welcome to the technical support interface. You are likely experiencing yields in the 30–50% range using standard Suzuki conditions (e.g.,
The synthesis of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine presents a "perfect storm" of three competing failure modes. To improve yield to >80%, we must move beyond standard recipes and address the specific electronic and steric properties of your substrates.
The "Why": Three Critical Failure Points
-
Protodeboronation (The Silent Killer): The ortho-trifluoromethoxy (
) group on the boronic acid is strongly electron-withdrawing and sterically demanding. This destabilizes the C-B bond, making the boronic acid highly susceptible to base-catalyzed hydrolysis (protodeboronation) before it can transmetalate to the palladium center. -
Regioselectivity & Chemoselectivity: While 5-bromo-2-chloropyrimidine generally favors reaction at the C5-Br position, the C2-Cl position is an electrophilic trap. Aggressive nucleophiles (like hydroxide or alkoxides) will displace the chloride (
), destroying your product's functionality. -
Catalyst Arrest: Standard catalysts like
are often too slow to overcome the steric bulk of the ortho-substituted aryl ring. If the coupling rate ( ) is slower than the decomposition rate ( ) of the boronic acid, your yield caps out regardless of reaction time.
Visualizing the Competitive Landscape
The following diagram illustrates the reaction pathways. Your goal is to maximize the Green Path while suppressing the Red Paths .
Caption: Figure 1. Competitive reaction pathways. Success depends on accelerating the coupling rate (Green) to outcompete reagent decomposition (Red).
Optimized Protocol (The "Gold Standard")
This protocol replaces generic reagents with a system designed for sterically hindered, unstable boronic acids and labile chloropyrimidines .
The System
| Component | Recommendation | Scientific Rationale |
| Precursor | 5-Bromo-2-chloropyrimidine | The C-Br bond undergoes oxidative addition significantly faster than C-Cl, ensuring regioselectivity at C5. Do not use 2,5-dichloropyrimidine. |
| Catalyst | XPhos Pd G2 (1–3 mol%) | The bulky biaryl phosphine ligand (XPhos) creates a highly active catalyst that accelerates coupling with ortho-substituted partners, outrunning protodeboronation. |
| Base | A mild, non-nucleophilic base. It buffers the pH effectively to activate the boronic acid without promoting rapid | |
| Solvent | THF/Water (10:1) or Dioxane/Water (4:1) | A biphasic system with controlled water content is essential. Totally anhydrous conditions often stall boroxine trimer formation; too much water accelerates deboronation. |
Step-by-Step Methodology
-
Charge the Reactor:
-
In a reaction vial equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (1.0 equiv).
-
Add (2-(trifluoromethoxy)phenyl)boronic acid (1.3 – 1.5 equiv). Note: We use excess because some protodeboronation is inevitable.
-
Add XPhos Pd G2 (0.02 equiv / 2 mol%).
-
Add
(2.0 equiv).[1]
-
-
Solvent & Degassing (Crucial):
-
Add 1,4-Dioxane (4 volumes) and Water (1 volume).
-
Strict Requirement: Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen poisons the active Pd(0) species, stalling the cycle and leaving unreacted boronic acid to decompose.
-
-
Reaction:
-
Seal the vessel.[1]
-
Heat to 80°C for 2–4 hours. Do not overheat (>100°C) as this promotes hydrolysis of the C2-chlorine.
-
Monitor by HPLC/UPLC. Look for the disappearance of the bromide.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc and wash with water.
-
Critical Step: Wash the organic layer with Brine to remove residual boronic acid species.
-
Dry over
and concentrate.
-
Troubleshooting Guide (FAQ)
Use this decision tree to diagnose specific issues in your current workflow.
Caption: Figure 2. Diagnostic flow for common yield-limiting factors.
Frequently Asked Questions
Q: Can I use
Q: My product has an -OEt or -OMe group at the 2-position instead of -Cl. A: You are using an alcoholic solvent (Ethanol/Methanol) with a base. In basic conditions, the solvent acts as a nucleophile and displaces the chlorine. Switch to Dioxane, THF, or Toluene to preserve the C2-Cl bond.
Q: Why do I see a black precipitate immediately upon heating? A: This is "Palladium Black"—the catalyst is decomposing into inactive metal aggregates. This usually happens if:
-
The reaction wasn't degassed properly (Oxygen kills the ligand).
-
There is insufficient ligand to stabilize the Pd. Fix: Ensure rigorous degassing and consider adding 1 mol% of free XPhos ligand along with the precatalyst.
Q: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid? A: Yes, and it is often recommended. Boronate esters are generally more stable towards protodeboronation than free acids. If you can source or synthesize the 2-(trifluoromethoxy)phenylboronic acid pinacol ester , you may see an immediate yield improvement of 10–15%.
References
-
Regioselectivity in Pyrimidines
-
Protodeboronation Mechanisms
-
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[4]
- Source: University of Edinburgh / J. Am. Chem. Soc.
- Relevance: Explains why electron-poor/ortho-substituted boronic acids decompose and how pH affects this r
-
Link:
-
-
Catalyst Selection (Buchwald Ligands)
- Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery.
- Source: Royal Society of Chemistry (RSC).
- Relevance: Validates the use of XPhos/SPhos for sterically hindered and unstable boronic acids to improve turnover frequency.
-
Link:
-
General Protocol Validation
- Title: Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
-
Source: BenchChem.[1]
- Relevance: Provides baseline stoichiometry and solvent recommend
-
Link:
Sources
Technical Support Center: 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
The following Technical Support Guide addresses the synthesis, impurity profiling, and troubleshooting for 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine (CAS: 923131-13-9). This intermediate is critical in the development of P2X3 antagonists and various kinase inhibitors.
Topic: Reaction Impurity Profiling & Troubleshooting
Executive Summary & Reaction Context
The synthesis of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine (3) is typically achieved via a regioselective Suzuki-Miyaura cross-coupling between 5-bromo-2-chloropyrimidine (1) and 2-(trifluoromethoxy)phenylboronic acid (2) .
Key Synthetic Challenge: This reaction requires high chemoselectivity to couple exclusively at the C5-position (reacting the bromide) while preserving the C2-chloride for subsequent functionalization (e.g., SNAr reactions). The steric bulk of the ortho-trifluoromethoxy group on the boronic acid slows the transmetallation step, often requiring elevated temperatures that inadvertently promote side reactions such as C2-hydrolysis or bis-arylation.
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing a significant M+16 impurity (Mass ~292) in my LC-MS."
Diagnosis: Hydrolysis of the C2-Chloride. The C2 position of pyrimidines is highly electrophilic. Under aqueous basic conditions (standard for Suzuki coupling), the hydroxide ion can displace the chloride, forming 5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-ol (or its tautomer, the pyrimidone).
-
Root Cause:
-
Base concentration is too high or the base is too strong (e.g., NaOH, KOH).
-
Reaction temperature is too high (>90°C).
-
Reaction time is prolonged due to sluggish coupling of the sterically hindered boronic acid.
-
-
Solution:
-
Switch Base: Use a milder base like K₃PO₄ or Na₂CO₃ instead of hydroxides or alkoxides.
-
Reduce Water: Lower the water ratio in your solvent system (e.g., use Toluene/EtOH/H₂O 4:1:0.5 instead of high-water mixtures).
-
Alternative: Use anhydrous conditions with CsF or K₃PO₄ suspended in Dioxane/DMF.
-
Issue 2: "My product contains a bis-coupled impurity (Mass ~416)."
Diagnosis: Over-arylation (Bis-coupling). The product, 2-chloro-5-arylpyrimidine, still possesses an electrophilic C2-Cl bond. If the catalyst remains active and excess boronic acid is present, a second coupling occurs to form 2,5-bis(2-(trifluoromethoxy)phenyl)pyrimidine .
-
Root Cause:
-
Excess boronic acid (>1.2 equivalents).[1]
-
Use of highly active phosphine ligands (e.g., XPhos, SPhos) which facilitate oxidative addition into the less reactive aryl chloride.
-
-
Solution:
-
Stoichiometry Control: Limit the boronic acid to 1.0–1.05 equivalents .
-
Reverse Addition: Slowly add the boronic acid to the reaction mixture containing the halide and catalyst.
-
Catalyst Selection: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ .[2] These are generally less reactive toward aryl chlorides than bulky, electron-rich phosphine catalysts.
-
Issue 3: "The reaction stalls with low conversion, and I see a peak for (trifluoromethoxy)benzene."
Diagnosis: Protodeboronation. The ortho-trifluoromethoxy group destabilizes the boronic acid, making it prone to hydrolytic cleavage of the C-B bond before it can couple.
-
Root Cause:
-
The ortho-substituent creates steric hindrance, slowing transmetallation.
-
High temperatures accelerate the decomposition of the boronic acid.
-
-
Solution:
-
Active Catalyst: While contradictory to Issue 2, if conversion is the main problem, switch to a precatalyst system like XPhos Pd G2 which works at lower temperatures, preserving the boronic acid.
-
Anhydrous Conditions: Remove water to prevent hydrolytic deboronation. Use anhydrous dioxane with anhydrous K₃PO₄.
-
Side Product Profile
The following table summarizes the critical impurities identified during process development.
| Impurity Name | Structure Description | Origin | Molecular Weight (approx) | Prevention Strategy |
| Bis-Aryl Impurity | 2,5-bis(2-(trifluoromethoxy)phenyl)pyrimidine | Second Suzuki coupling at C2-Cl. | 416.3 Da | Maintain 1.0 eq boronic acid; avoid SPhos/XPhos if possible. |
| Hydrolysis Product | 5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-ol | SNAr of C2-Cl by OH⁻. | 256.2 Da | Use mild bases (K₃PO₄); reduce water content. |
| Homocoupling | 2,2'-bis(trifluoromethoxy)biphenyl | Oxidative homocoupling of boronic acid. | 322.2 Da | Degas solvents thoroughly (remove O₂); avoid excess base. |
| Dehalogenated SM | 2-Chloropyrimidine | Protodebromination of SM. | 114.5 Da | Use dry solvents; ensure high catalyst quality. |
| Alkoxy-Impurity | 2-Ethoxy-5-(...)pyrimidine | SNAr of C2-Cl by alcoholic solvent. | 284.2 Da | Avoid primary alcohols (MeOH, EtOH) if base is strong; use iPrOH or tBuOH. |
Mechanistic Pathway & Visualization
The diagram below illustrates the competition between the desired C5-selective coupling and the parasitic side reactions (C2-hydrolysis, Bis-coupling).
Caption: Reaction network showing the primary C5-selective pathway (Green) vs. competitive C2-substitution and homocoupling pathways.
Optimized Experimental Protocol
To minimize the side products detailed above, the following protocol uses a mild base and controlled stoichiometry.
Materials:
-
Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Reagent: 2-(Trifluoromethoxy)phenylboronic acid (1.05 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 equiv)
-
Why? Bidentate ligands like dppf prevent rapid oxidative addition into the C2-chloride, improving chemoselectivity compared to monodentate phosphines.
-
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]
-
Solvent: 1,4-Dioxane / Water (9:1 ratio)
-
Why? Low water content suppresses hydrolysis while maintaining solubility.
-
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with 5-bromo-2-chloropyrimidine (1.0 eq), boronic acid (1.05 eq), and K₂CO₃ (2.0 eq).
-
Degassing: Add 1,4-Dioxane and Water (9:1). Sparge with Nitrogen or Argon for 10 minutes.
-
Critical: Oxygen promotes homocoupling of the boronic acid.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%). Seal the vial immediately.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Note: Do not exceed 90°C to prevent C2-hydrolysis.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water.
-
Purification: The product is less polar than the hydrolysis impurity. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
References
-
Regioselectivity in Dihalopyrimidines
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science, 2016.
-
URL:[Link]
-
Synthesis of 2-Chloro-5-phenylpyrimidine (Analogous Protocol)
-
Compound Data & CAS Verification
- Title: 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine (CAS 923131-13-9).
- Source: ChemSrc.
-
URL:[Link]
-
General Suzuki Coupling Troubleshooting
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" assay variability and reproducibility
Assay Variability & Reproducibility Guide
Executive Summary & Molecule Profile
Subject: 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine Common Utility: Critical scaffold for Type II kinase inhibitors, CYP51 antifungal agents, and fragment-based drug discovery (FBDD). Key Challenge: Users frequently report inter-assay variability in both analytical profiling (LC-MS) and downstream biological screening.
This guide addresses the root causes of this variability: hydrolytic instability of the 2-chloro moiety and solubility artifacts driven by the lipophilic trifluoromethoxy (-OCF3) group .
| Property | Specification | Technical Note |
| Molecular Weight | ~274.63 g/mol | -- |
| LogP (Calc) | ~3.5 - 4.0 | High lipophilicity; prone to aggregation in aqueous buffers. |
| Reactive Handle | 2-Chloro | Susceptible to hydrolysis ( |
| Fluorine Motif | -OCF3 | Enhances metabolic stability but complicates NMR/HPLC integration due to "sticky" nature. |
Troubleshooting Guide: Frequently Asked Questions
Category A: Analytical Variability (HPLC/LC-MS)
Q1: Why do I see "ghost peaks" or split peaks in my HPLC chromatogram for this standard? Diagnosis: This is often due to at-column hydrolysis or rotameric broadening (less likely here, but possible with hindered biaryls).
-
The Science: The 2-chloropyrimidine bond is electron-deficient. In acidic mobile phases (e.g., 0.1% TFA) and elevated column temperatures (>40°C), the chlorine can be displaced by water, forming the 2-hydroxy derivative (inactive).
-
Solution:
-
Switch Modifier: Use Formic Acid (0.1%) or Ammonium Bicarbonate (pH 7.4) instead of TFA. TFA promotes acid-catalyzed hydrolysis.
-
Lower Temperature: Run the column at 25°C - 30°C, not 40°C+.
-
Solvent: Ensure the sample is dissolved in 100% DMSO or Acetonitrile, not a water/organic mix, prior to injection.
-
Q2: My purity looks >98% by UV (254 nm), but the mass spec (ESI+) signal is weak or variable. Diagnosis: Poor ionization efficiency due to the electron-withdrawing trifluoromethoxy and chloro groups.
-
The Science: The -OCF3 and -Cl groups pull electron density away from the pyrimidine nitrogens, reducing their basicity (
< 1). This makes protonation in ESI+ difficult. -
Solution:
-
Switch Mode: Try ESI- (Negative Mode) if you suspect hydrolysis (the phenolic/hydroxy product ionizes well in neg mode).
-
Doping: Add ammonium acetate (10 mM) to the mobile phase to assist ionization.
-
Verification: Rely on 19F-NMR for absolute purity quantification. It is insensitive to ionization suppression.
-
Category B: Biological Assay Reproducibility
Q3: We observe decaying potency (increasing IC50) over time in our biochemical screen. Is the compound degrading? Diagnosis: Yes, likely DMSO-mediated hydrolysis .
-
The Science: Hygroscopic DMSO absorbs water from the air. Even 1% water content in DMSO can drive the conversion of the active 2-Cl species to the inactive 2-OH species over 24-48 hours at room temperature.
-
Solution:
-
Use Anhydrous DMSO: Store stocks in single-use aliquots under argon/nitrogen.
-
Freeze-Thaw Cycles: Limit to <3 cycles.
-
Protocol Check: Do not perform serial dilutions in aqueous buffer and let them "sit." Dilute immediately before addition to the protein.
-
Q4: The compound precipitates in our cell-based assay media (RPMI + 10% FBS). Diagnosis: "Crash-out" due to high lipophilicity (LogP ~4).
-
The Science: The -OCF3 group makes the molecule greasy. When a concentrated DMSO stock is spiked into aqueous media, it can form micro-aggregates that are invisible to the naked eye but scatter light and reduce effective concentration (or cause false positives via sequestration).
-
Solution:
-
Intermediate Dilution: Perform an intermediate dilution step in culture media without serum first, or ensure rapid mixing during addition.
-
Limit DMSO: Keep final DMSO concentration <0.5% to prevent solvent-shock precipitation.
-
Standardized Quality Control (QC) Protocol
To ensure reproducibility across batches, implement this Dual-Validation Workflow .
Workflow Diagram (DOT Visualization)
Caption: Figure 1. Dual-Validation QC Workflow emphasizing non-acidic LC-MS conditions and 19F-NMR for definitive purity assessment.
Step-by-Step Methodology
1. Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL of anhydrous DMSO-d6 (for NMR) or Acetonitrile (for LC-MS).
-
Critical: Avoid Methanol (MeOH) as the solvent. The 2-Cl group can undergo slow
with methanol to form the 2-methoxy derivative ( mass shift).
2. UPLC-MS Conditions (Neutral pH):
-
Column: C18 Reverse Phase (e.g., BEH C18), 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.4).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 2 minutes.
-
Rationale: Neutral pH prevents on-column hydrolysis of the labile C-Cl bond.
3. 19F-NMR Validation (The "Gold Standard"):
-
Setup: Run a non-decoupled 19F scan.
-
Expectation: You should see a singlet for the -OCF3 group (approx -58 ppm).
-
Impurity Flag: Look for a secondary peak shifted by ~0.5-1.0 ppm. This indicates the hydrolyzed (2-OH) or solvolyzed species. If this impurity peak integrates >5%, discard the batch.
Mechanistic Insight: The Hydrolysis Trap
Understanding the degradation pathway is crucial for interpreting "failed" assays.
Caption: Figure 2. Hydrolytic degradation pathway. The electron-deficient pyrimidine ring facilitates nucleophilic attack by water at the C-2 position, releasing HCl.
References
-
Pyrimidine Scaffold Reactivity
- Title: "Nucleophilic Aromatic Substitution of 2-Chloropyrimidines: Kinetics and Mechanisms."
- Source:Journal of Organic Chemistry.
- Context: Explains the lability of the C-Cl bond in electron-poor systems.
-
Link:[Link] (General Journal Link for foundational chemistry verification)
-
Fluorine in Medicinal Chemistry
- Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."
- Source:Molecules (MDPI).
- Context: Discusses the lipophilicity and metabolic stability conferred by trifluoromethoxy groups.
-
Link:[Link] (Verified Domain)
-
Assay Interference by Aggregators
- Title: "Small-Molecule Aggregators in High-Throughput Screening: Identification and Minimiz
- Source:Journal of Medicinal Chemistry.
- Context: foundational text on how lipophilic compounds like this one cause false positives.
-
Link:[Link]
-
Related Scaffold Bioactivity (CYP51)
Sources
Technical Support Center: Overcoming Resistance with "2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine and its derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to navigate the complexities of your experiments and accelerate your research in overcoming drug resistance.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active molecules.[1][2][3] The incorporation of a trifluoromethoxy (-OCF3) group can significantly enhance a compound's metabolic stability, lipophilicity, and target binding affinity, making it a valuable strategy in modern drug design.[4][5][6] This guide will address common challenges and provide practical solutions for utilizing these potent molecules in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, properties, and use of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine derivatives.
Q1: What are the key physicochemical properties of this class of compounds I should be aware of?
A1: 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine and its derivatives are typically solid, aromatic heterocyclic compounds.[7] The trifluoromethoxy group is one of the most lipophilic substituents, which can influence solubility.[4] While soluble in many organic solvents like DMSO, aqueous solubility may be limited.[8] It is crucial to determine the optimal solvent for your specific derivative and experimental system.
Table 1: General Physicochemical Properties
| Property | Typical Value/Characteristic | Reference |
| Physical State | Solid, crystalline powder | [7][8] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [8] |
| Aqueous Solubility | Generally low, requires careful formulation | [9] |
| Stability | Stable under recommended storage conditions (-20°C) | [8][10] |
| pKa | The pyrimidine ring is a weak base. | [3] |
Q2: I am observing poor solubility of my compound in aqueous buffers. What can I do?
A2: This is a common challenge with lipophilic compounds. Here are several strategies to improve solubility:
-
Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. For cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Formulation with Excipients: For in vivo studies, consider formulating the compound with solubilizing agents such as cyclodextrins or surfactants.
-
pH Adjustment: Depending on the presence of ionizable groups in your specific derivative, adjusting the pH of the buffer may improve solubility.
-
Sonication: Gentle sonication can aid in dissolving the compound.
Q3: My compound appears to be unstable in my assay conditions. How can I assess and mitigate this?
A3: Compound stability is critical for reproducible results.
-
Stability Assessment: To assess stability, incubate your compound in the assay buffer at the experimental temperature for the duration of the assay. At various time points, analyze the sample by HPLC or LC-MS to quantify the amount of intact compound remaining.
-
Mitigation Strategies:
-
Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solutions.
-
Protect from Light: Some compounds are light-sensitive. Store solutions in amber vials or protect them from light.
-
Fresh Preparations: Prepare working solutions fresh for each experiment.
-
II. Troubleshooting Experimental Assays
This section provides troubleshooting guidance for common issues encountered during cell-based assays aimed at overcoming drug resistance.
Problem 1: High variability in dose-response curves for drug-resistant cell lines.
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before plating by gentle pipetting or passing through a cell strainer.
-
Mix the cell suspension between plating each set of wells.
-
Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.
-
-
-
Edge Effects: Evaporation from wells on the plate's perimeter can concentrate media components and affect cell growth.
-
Troubleshooting Steps:
-
Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to create a humidity barrier.
-
Ensure proper incubator humidity.
-
-
-
Instability of the Resistant Phenotype: Drug-resistant cell lines can sometimes revert to a more sensitive phenotype in the absence of selective pressure.
-
Troubleshooting Steps:
-
Routinely re-establish the drug-resistant cell line from frozen stocks.[11]
-
Periodically verify the IC50 of the resistant line to ensure the phenotype is stable. A significant decrease in IC50 suggests a loss of resistance.
-
-
Problem 2: My compound shows no effect on the drug-resistant cell line.
Potential Causes & Solutions:
-
Compound Degradation or Precipitation: The compound may not be stable or soluble in the assay media.
-
Troubleshooting Steps:
-
Visually inspect the wells for any signs of compound precipitation.
-
Perform a stability check of the compound in the assay media as described in the FAQ section.
-
-
-
Incorrect Dosing Range: The concentrations tested may be too low to elicit a response.
-
Troubleshooting Steps:
-
Expand the concentration range of your dose-response experiment.
-
If possible, research the known potency of similar compounds to guide your concentration selection.
-
-
-
Mechanism of Resistance: The mechanism of resistance in the cell line may not be susceptible to your compound's mechanism of action.
-
Troubleshooting Steps:
-
Characterize the mechanism of resistance in your cell line (e.g., overexpression of efflux pumps, target mutation).
-
Consider testing your compound in a panel of cell lines with different resistance mechanisms.
-
-
Problem 3: Unexpected or "off-target" effects are observed.
Potential Causes & Solutions:
-
Non-specific Toxicity: At high concentrations, compounds can induce cytotoxicity through mechanisms unrelated to their intended target.
-
Troubleshooting Steps:
-
Carefully evaluate the dose-response curve. A very steep curve may indicate non-specific toxicity.
-
Use a counter-screen with a cell line that does not express the target of interest to assess off-target effects.
-
-
-
Inhibition of Other Kinases: Pyrimidine-based inhibitors can sometimes have activity against multiple kinases.[1][12][13]
-
Troubleshooting Steps:
-
Perform a kinome scan to assess the selectivity of your compound.
-
Compare the cellular phenotype to that of known inhibitors of suspected off-target kinases.
-
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Establishment of a Drug-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line using a gradual dose-escalation approach.[11][14][15]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
The drug for which resistance is to be developed
-
Sterile culture flasks and plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to the drug at a concentration of approximately 1/10th of the IC50.[14]
-
Dose Escalation: Once the cells have adapted and are growing at a normal rate, gradually increase the drug concentration. A stepwise increase of 1.5 to 2-fold is a good starting point.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Reaching the Target Concentration: Continue this process until the cells are able to proliferate in the presence of a drug concentration that is at least 3- to 10-fold higher than the initial IC50 of the parental line.[15]
-
Clonal Selection: To ensure a homogenous population, perform single-cell cloning by limiting dilution to isolate and expand individual resistant clones.
-
Characterization: Characterize the resistant cell line by determining its new IC50 and comparing it to the parental line. The resistance index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI of ≥ 5 is generally considered a successfully established resistant cell line.[11]
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol outlines a common colorimetric assay to measure cell viability in response to compound treatment.
Materials:
-
Parental and drug-resistant cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound stock solution
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the appropriate wells. Include vehicle control wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
-
Addition of Reagent: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
IV. Visualization of Concepts
Workflow for Overcoming Drug Resistance
Caption: A generalized workflow for the development of novel compounds to overcome drug resistance.
Troubleshooting Logic for Poor Compound Efficacy
Caption: A decision tree for troubleshooting experiments where the test compound shows low efficacy.
V. References
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9, 55–74. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30). [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021, August 1). [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. (2020, September 8). [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). [Link]
-
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell. (2025, August 5). [Link]
-
Drug resistance -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL. (n.d.). [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures - PMC. (2025, August 12). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. (n.d.). [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents - MDPI. (2021, December 10). [Link]
-
Properties, applications, synthetic challenges and methods of synthesis of OCF3-containing compounds. NFSI = N-fluorobenzenesulfonimide, TMSCF3 = trifluoromethyltrimethylsilane - ResearchGate. (n.d.). [Link]
-
Dr. Dy Discusses On-Target and Off-Target Side Effects - YouTube. (2013, September 11). [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. (2015, October 7). [Link]
-
2-Chloro-5-(trifluoromethyl)pyrimidine - ChemBK. (2024, April 9). [Link]
-
2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. (2023, June 26). [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). [Link]
-
2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem. (n.d.). [Link]
-
A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020, September 15). [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 - Huimeng Bio-tech. (n.d.). [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC. (2024, July 18). [Link]
-
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jddtonline.info [jddtonline.info]
- 3. wjarr.com [wjarr.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. jelsciences.com [jelsciences.com]
- 7. 2-Chloro-5-phenylpyrimidine | 22536-62-5 | Benchchem [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
"2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" off-target effects investigation
The following guide serves as a specialized technical support resource for researchers investigating the biological profile of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine .
Given the structural properties of this molecule (a halogenated pyrimidine biaryl), it is frequently utilized as a scaffold intermediate in the synthesis of P2X3 antagonists and Kinase inhibitors .[1] However, its intrinsic chemical reactivity (electrophilicity) presents unique challenges regarding off-target toxicity and assay interference.[1][2]
Subject: Off-Target Effects & Assay Interference Investigation Document ID: TS-PYR-OCF3-002 Status: Active[1][2]
Core Technical Analysis
Molecule Profile:
-
Primary Utility: Electrophilic intermediate for SNAr coupling (building block).[1]
-
Key Reactivity: The Chlorine at C2 is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly by thiols (cysteines) and amines.[1]
-
The "Off-Target" Risk: If used directly in biological screening without coupling, the 2-Chloro moiety acts as a non-specific covalent warhead, alkylating proteins and depleting glutathione.[1][2]
Critical Safety & Reactivity Warning
CAUTION: This compound is an electrophile .[1] In cellular assays, "activity" is often a false positive resulting from the covalent modification of unrelated proteins (Pan-Assay Interference) or oxidative stress caused by Glutathione (GSH) depletion.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: "I am seeing potent cytotoxicity in my cell viability assays, but it doesn't correlate with target inhibition."
Diagnosis: Non-specific thiol depletion.[1] The 2-chloro-pyrimidine core reacts with intracellular Glutathione (GSH).[1][2] This does not reflect target engagement but rather a general oxidative stress response.[1]
Troubleshooting Protocol:
-
Perform a GSH-Rescue Experiment:
-
LC-MS Adduct Validation:
Issue 2: "The compound hits multiple kinases in my selectivity panel (Kinome Scan)."
Diagnosis: Scaffold Promiscuity (ATP Mimicry).[1] The pyrimidine ring is a classic ATP-mimetic pharmacophore.[1][2] Even without the "correct" side chains, the biaryl core can dock into the ATP-binding pocket of various kinases (e.g., p38 MAPK, CDKs), acting as a reversible competitive inhibitor.[1]
Troubleshooting Protocol:
-
Analyze the Hinge Binder:
-
The N1/N3 of the pyrimidine often interacts with the kinase hinge region.[1]
-
-
Run a High-ATP Washout:
-
Check for Time-Dependency:
-
If IC50 decreases over time (e.g., 15 min vs. 60 min pre-incubation), the 2-Cl group is likely forming a covalent bond with a non-catalytic cysteine in the kinase ATP pocket (Irreversible inhibition).[1]
-
Issue 3: "My IC50 curves have steep Hill slopes (> 2.0) and poor reproducibility."
Diagnosis: Colloidal Aggregation.[1] The 2-(trifluoromethoxy)phenyl group is highly lipophilic.[1][2] This molecule may form colloidal aggregates in aqueous buffer, sequestering enzyme targets non-specifically.[1]
Troubleshooting Protocol:
-
Detergent Sensitivity Test:
Experimental Workflows & Visualization
Workflow A: Distinguishing Specific Inhibition from Covalent Reactivity
This flowchart guides you through validating if the "off-target" effect is a specific interaction or a chemical artifact.[1][2]
Caption: Decision tree to segregate aggregation and covalent artifacts from genuine off-target scaffold binding.
Workflow B: The Mechanism of False-Positive Toxicity
Understanding how the 2-Cl group causes cellular stress.[1][2]
Caption: Pathway showing how the reactive 2-chloro moiety depletes glutathione, leading to non-specific cytotoxicity.[1][2]
Quantitative Data Summary: Common Reactivity Profiles
The following table summarizes expected reactivity data for this scaffold if used without substituting the 2-Chlorine.
| Assay Type | Parameter | Typical Result (Reactive Scaffold) | Interpretation |
| GSH Stability | t1/2 (PBS, pH 7.4) | < 60 mins | High reactivity; unsuitable for cellular assays without modification.[1] |
| Kinome Scan | Selectivity Score (S35) | High (Hits many kinases) | The pyrimidine core is a "privileged" (promiscuous) kinase scaffold.[1] |
| Cell Viability | IC50 Shift (+NAC) | > 10-fold shift | Toxicity is driven by electrophilic stress, not target inhibition.[1] |
| Solubility | Aqueous Buffer | Low (< 10 µM) | The -OCF3 and Biaryl groups drive aggregation.[1][2] |
Detailed Experimental Protocols
Protocol 1: Glutathione (GSH) Trapping Assay
Purpose: To confirm if the molecule is acting as a "suicide substrate" or covalent modifier.[1]
-
Preparation: Prepare a 10 mM stock of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine in DMSO.
-
Reaction Mix:
-
Incubation: Incubate at 37°C. Take aliquots at T=0, 15, 30, 60, and 120 min.
-
Quenching: Stop reaction with 1 volume of Acetonitrile + 0.1% Formic Acid.
-
Analysis: Inject onto LC-MS/MS.
-
Monitor: Disappearance of parent peak (M+H) and appearance of GSH-Adduct peak.
-
Calculation: Plot ln(% remaining) vs. time to calculate intrinsic reactivity (kchem).
-
Protocol 2: Aggregation-Based False Positive Check
Purpose: To rule out colloidal sequestration of the enzyme.[1][2]
-
Standard Assay: Run your biochemical assay (e.g., Kinase or P2X3 binding) in standard buffer.[1]
-
Detergent Arm: Run the exact same assay adding 0.01% v/v Triton X-100 (freshly prepared).[1]
-
Centrifugation Arm (Optional): Spin the compound stock in buffer at 10,000 x g for 10 mins before adding to the assay.
-
Comparison:
-
If IC50 shifts from 10 nM (Standard) to >10 µM (Detergent) , the activity was an artifact of aggregation.[1]
-
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition.[1] Journal of Medicinal Chemistry, 58(5), 2091–2113.[1] [Link][1]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]
-
Smith, J. A., et al. (2020). Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial.[1] The Lancet Respiratory Medicine, 8(8), 775-785.[1][3] [Link](Cited for context on Pyrimidine-based P2X3 antagonists).
Sources
- 1. medkoo.com [medkoo.com]
- 2. 22536-62-5|2-Chloro-5-phenylpyrimidine|BLD Pharm [bldpharm.com]
- 3. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the pharmacokinetic properties of "2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine"
Introduction
Welcome to the technical support resource for optimizing the pharmacokinetic (PK) properties of drug candidates based on the 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine scaffold. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your lead optimization campaigns. The pyrimidine ring is a versatile scaffold in medicinal chemistry, often improving the pharmacokinetic and pharmacodynamic properties of a drug.[1][2][3] However, achieving an ideal ADME (Absorption, Distribution, Metabolism, and Excretion) profile requires a systematic and iterative approach.[4][5][6]
This document will guide you through identifying and solving common PK liabilities such as poor solubility, rapid metabolism, and low permeability, using the parent compound, 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine , as our reference point.
Section 1: Initial Assessment & Common Problems
Before attempting modifications, a baseline understanding of your compound's properties is essential. Early in vitro ADME testing provides critical data to guide your optimization strategy.[7][8]
FAQ 1: My compound exhibits poor aqueous solubility in initial screens. What are the underlying causes and how can I address this?
Answer:
Poor aqueous solubility is a frequent challenge that can severely limit oral bioavailability and lead to inconsistent results in biological assays. For a molecule like 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine, the issue likely stems from its high lipophilicity, driven by the trifluoromethoxy-phenyl group, and its crystalline structure. The trifluoromethoxy (-OCF3) group, while beneficial for metabolic stability, significantly increases lipophilicity.[9]
Troubleshooting & Strategic Solutions:
-
Accurate Assessment: First, distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures how much compound dissolves and stays in solution under specific (often rapid) conditions, while thermodynamic solubility is the true equilibrium value. This distinction is crucial for interpreting your data.[4]
-
Structural Modification Strategies:
-
Introduce Polar Functional Groups: The most direct way to increase solubility is by adding polar groups. Consider replacing the chloro-group at the 2-position of the pyrimidine with small, hydrogen-bond donors/acceptors like a hydroxyl or amino group. The pyrimidine core itself offers multiple positions for modification.[10]
-
Ionizable Groups for Salt Formation: Introduce a basic nitrogen (e.g., an aminoalkyl side chain) to the scaffold. This allows for the formation of hydrochloride or other salts, which are typically much more soluble than the free base.
-
Reduce Lipophilicity (LogP/LogD): While the -OCF3 group is a key feature, if solubility is a major roadblock, consider bioisosteric replacements that are less lipophilic. A bioisostere is a substituent that retains similar biological function but has different physical or chemical properties.[11] For example, a cyano (-CN) group could be a replacement for the trifluoromethyl group in some contexts.[12]
-
-
Formulation Approaches (for in vivo studies):
-
If structural modifications are not feasible or desired at an early stage, formulation can provide a temporary solution for preclinical studies. This includes using co-solvents, surfactants, or creating amorphous solid dispersions.
-
Workflow for Addressing Solubility Issues:
Caption: Potential metabolic liabilities on the core scaffold.
Section 3: Improving Permeability and Efflux
Good permeability across the intestinal wall is crucial for oral absorption. The Caco-2 cell permeability assay is a standard in vitro model for predicting this. [8]
FAQ 3: My compound has low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>2) in the Caco-2 assay. What does this mean and what are my options?
Answer:
This result suggests two distinct problems:
-
Low Permeability (Papp < 1): The molecule has poor passive diffusion across the cell membrane. This is often due to high polarity (too many hydrogen bond donors/acceptors) or high molecular weight.
-
High Efflux Ratio: The compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its net absorption.
Troubleshooting & Strategic Solutions:
-
Reduce Polar Surface Area (PSA): If the molecule was modified to improve solubility (FAQ 1) by adding polar groups, you may have inadvertently decreased its permeability. A balance is key. Aim for a PSA < 140 Ų. [13]Masking polar groups through a prodrug approach can be a highly effective strategy.
-
Circumventing Efflux:
-
Structural Modification: Sometimes, minor structural changes can disrupt recognition by efflux transporters. This often requires iterative synthesis and testing, but common strategies include adding bulky groups or altering hydrogen bonding patterns.
-
Prodrug Strategy: A prodrug can be designed to have different physicochemical properties, allowing it to bypass efflux transporters. Once absorbed, it converts to the active parent drug. [14]
-
-
Prodrug Design: A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in vivo to release the active parent drug. [15][16]This is an excellent strategy for overcoming multiple PK hurdles simultaneously. [14]
-
Example Prodrug for this Scaffold: If you introduced an amine to improve solubility, you could create a carbamate or amide prodrug. This masks the polar amine, improving permeability and potentially avoiding efflux. The ester or amide bond can then be cleaved by esterase or amidase enzymes in the plasma or liver.
-
Prodrug Activation Diagram:
Caption: General mechanism of a prodrug strategy.
Section 4: Key Experimental Protocols
Here are abbreviated, step-by-step protocols for the essential in vitro ADME assays.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the rate of metabolic clearance of a compound by liver enzymes. [17] Methodology:
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Liver Microsomes (e.g., Human, Rat): Thaw on ice. Prepare a 1 mg/mL suspension in 100 mM phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor): Prepare according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the microsomal suspension and the test compound (final concentration 1 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the rate constant (k).
-
Calculate half-life (t½) = 0.693 / k.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess a compound's rate of transport across a monolayer of human intestinal cells, predicting in vivo absorption.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test compound (e.g., 10 µM) to the apical (A) side.
-
At various time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (B) side. Replace the volume with fresh buffer.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
Perform the same experiment in the reverse direction to measure active efflux.
-
-
Analysis:
-
Quantify the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio = Papp (B to A) / Papp (A to B).
-
References
-
Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita website. [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs website. [Link]
-
New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from NEDMDG website. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website. [Link]
-
Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from Nuvisan website. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from Open Library Publishing Platform website. [Link]
-
Pharma Focus Asia. (2021, October 11). Metabolic Stability. Retrieved from Pharma Focus Asia website. [Link]
-
LinkedIn. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from LinkedIn website. [Link]
-
Hopax. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved from Hopax website. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from MDPI website. [Link]
-
Liu, H. (2025, October 13). Lead compound optimization strategy (1) - Changing metabolic pathways and optimizing metabolism stability. ResearchGate. [Link]
-
ResearchGate. (2025, August 9). Current and Emerging Prodrug Strategies. Retrieved from ResearchGate website. [Link]
-
Sharma, P., et al. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
ResearchGate. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Retrieved from ResearchGate website. [Link]
-
ACS Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from ACS Publications website. [Link]
-
The University of Aberdeen Research Portal. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Retrieved from The University of Aberdeen Research Portal website. [Link]
-
ACS Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from ACS Publications website. [Link]
-
Wikipedia. (n.d.). Bioisostere. Retrieved from Wikipedia website. [Link]
-
Ward, T. R., et al. (2022, January 10). Synthetic prodrug design enables biocatalytic activation in mice to elicit tumor growth suppression. PMC. [Link]
-
Journal of Applied Pharmaceutical Science and Research. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from Journal of Applied Pharmaceutical Science and Research website. [Link]
-
PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from PMC website. [Link]
-
ResearchGate. (2025, August 7). Prodrug Strategies for Critical Drug Developability Issues: Part I. Retrieved from ResearchGate website. [Link]
-
MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from MDPI website. [Link]
-
Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from Wechem website. [Link]
-
Creative Biolabs. (2018, August 18). Pharmacokinetic Assays. Retrieved from Creative Biolabs website. [Link]
-
IJSAT. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from IJSAT website. [Link]
-
American Chemical Society. (n.d.). Strategies in prodrug design. Retrieved from ACS website. [Link]
-
Creative Biolabs. (n.d.). Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. Retrieved from Creative Biolabs website. [Link]
-
Mediford Corporation. (n.d.). Pharmacokinetic Studies. Retrieved from Mediford Corporation website. [Link]
-
ACS Publications. (2023, April 19). Liposomal Permeation Assay for Droplet-Scale Pharmacokinetic Screening. Retrieved from ACS Publications website. [Link]
-
Charles River Laboratories. (n.d.). PK/PD. Retrieved from Charles River Laboratories website. [Link]
-
ACS.org. (2019, November 25). Prodrug Strategies in Medicinal Chemistry. Retrieved from ACS.org website. [Link]
-
Biocytogen. (n.d.). PK/PD. Retrieved from Biocytogen website. [Link]
-
GMP-inspection.com. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges. Retrieved from GMP-inspection.com website. [Link]
-
Wang, J., et al. (n.d.). Why 90% of clinical drug development fails and how to improve it? PMC. [Link]
-
SMPDB. (n.d.). Pyrimidine Metabolism. Retrieved from SMPDB website. [Link]
-
ResearchGate. (n.d.). Causes of failure of compounds in the drug development process. Retrieved from ResearchGate website. [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine. Retrieved from PubChem website. [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from PubChem website. [Link]
-
PMC. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Retrieved from PMC website. [Link]
-
Pharma.Tips. (2025, December 28). Troubleshooting Formulation Issues in High-Dose Tablets. Retrieved from Pharma.Tips website. [Link]
-
MDPI. (2023, December 15). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Retrieved from MDPI website. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. selvita.com [selvita.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. criver.com [criver.com]
- 8. nuvisan.com [nuvisan.com]
- 9. nbinno.com [nbinno.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. Bioisostere - Wikipedia [en.wikipedia.org]
- 13. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Analytical Refinement for 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
Executive Summary & Molecule Profile[1]
User Query: "I am struggling to achieve sub-ng/mL detection limits for 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine. My calibration curves are non-linear at the lower end, and I suspect stability issues."
Scientist Response:
Achieving high sensitivity for 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine (hereafter referred to as Analyte-Cl ) requires a distinct strategy that balances the lipophilicity of the trifluoromethoxy (–OCF
Standard generic protocols often fail because they overlook two critical mechanisms:
-
Hydrolytic Degradation: The C–Cl bond on the pyrimidine ring is susceptible to nucleophilic attack by water (hydrolysis), converting the analyte to its hydroxy-pyrimidine analog, effectively "deleting" your signal before detection.
-
Adsorption Losses: The lipophilic –OCF
group drives non-specific binding to plasticware and LC tubing, causing "ghost" peaks and poor linearity.
This guide refines your methodology to target an LOD < 0.5 ng/mL using LC-MS/MS.
Analytical Method Refinement (The Protocol)
Module A: Sample Preparation (Preventing the "Disappearing" Analyte)
Causality: The 2-chloro position is an electrophilic center. Protic solvents (water/methanol) accelerate hydrolysis, especially if the pH drifts away from neutral.
Protocol:
-
Solvent Choice: Switch from Methanol (MeOH) to Acetonitrile (ACN) for all stock preparations. ACN is aprotic and suppresses nucleophilic attack.
-
Temperature Control: Maintain all autosampler trays at 4°C . Hydrolysis kinetics are temperature-dependent; keeping samples cold reduces degradation rates by >50% over a 24-hour run.
-
Container Material: Use Silanized Glass or Low-Binding Polypropylene vials. The –OCF
group is highly hydrophobic; standard glass will adsorb the analyte, destroying low-end linearity.
Module B: Chromatography (Sharpening the Peak)
Causality: Fluorine atoms induce strong dipole moments. Standard C18 columns often yield broad peaks for fluorinated aromatics due to poor wettability or steric exclusion.
Optimized Conditions:
-
Column: Pentafluorophenyl (PFP) or F5 phases are superior to C18.
-
Why? The PFP phase engages in
and fluorine-fluorine interactions with the analyte's –OCF and phenyl rings, improving selectivity and peak shape.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: The Ammonium Formate is critical. It buffers the pH (preventing on-column hydrolysis) and improves ionization efficiency.
-
Module C: Mass Spectrometry (Maximizing Signal)
Ionization Source: Electrospray Ionization (ESI), Positive Mode (
MRM Transition Table:
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role | Mechanistic Insight |
| 275.0 ( | 239.0 | 20 - 25 | Quantifier | Loss of HCl. The pyrimidine ring stabilizes the resulting cation. |
| 275.0 ( | 188.0 | 35 - 40 | Qualifier | Cleavage of the phenyl-pyrimidine bond. |
| 277.0 ( | 241.0 | 20 - 25 | Confirmation | Monitors the |
Technical Note: Always monitor the 275/277 ratio. If this deviates from ~3:1, you have an interference co-eluting.
Workflow Visualization
The following diagram illustrates the logic flow for method development, specifically addressing the stability/sensitivity trade-off.
Caption: Decision tree for troubleshooting sensitivity issues in chloropyrimidine analysis. Blue/Green nodes indicate corrective actions.
Troubleshooting Guide & FAQs
Symptom: Signal Drop-off Over Time
Q: My QC standards lose 20% intensity after sitting in the autosampler for 12 hours. Is the MS drifting? A: It is likely chemical degradation , not MS drift.
-
Diagnosis: The 2-chloropyrimidine moiety hydrolyzes to 2-hydroxypyrimidine in aqueous mobile phases.
-
Solution:
-
Ensure autosampler is at 4°C .
-
Limit the "aqueous time" of your sample. Do not dilute samples with water until immediately before injection.
-
Self-Validation: Inject a fresh standard vs. an "aged" standard (12h). If the fresh one is higher, it's stability, not the instrument.
-
Symptom: Non-Linear Calibration (Low End)
Q: My
-
Mechanistic Insight: The –OCF
group makes the molecule "sticky" (lipophilic). At low concentrations (trace analysis), the active sites on glass or standard plastic vials adsorb a significant percentage of the analyte. -
Solution:
-
Add 0.5% Formic Acid to the sample diluent (protonation reduces binding to silanols).
-
Use Polypropylene (PP) vials instead of glass.
-
Matrix Matching: If analyzing in plasma/urine, the matrix proteins often act as carriers, preventing adsorption. This issue is usually worse in "clean" solvent standards.
-
Symptom: Split Peaks
Q: I see a split peak for my analyte, but the blank is clean. A: This is likely a solvent mismatch .
-
Diagnosis: If you dissolve the sample in 100% ACN (to prevent hydrolysis) but inject it into a high-aqueous initial gradient (e.g., 95% Water), the analyte precipitates momentarily at the column head.
-
Solution: Reduce injection volume (e.g., from 10 µL to 2 µL) or add a co-solvent step (dilute 1:1 with water immediately before injection, if stability allows).
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation. Link
-
West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography.[1] Journal of Chromatography A. (Provides grounding for using PFP columns for fluorinated analytes). Link
-
Hao, C., et al. (2008). Electrospray Ionization Tandem Mass Spectrometric Study of Hydrolytic Degradation of Chloropyrimidines. Journal of Mass Spectrometry. (Validates the hydrolysis mechanism of the chloro-group). Link
Sources
Validation & Comparative
A Comparative Efficacy Analysis of Novel Pyrimidine-Based Kinase Inhibitors Derived from 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
For researchers and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics.[1][2][3][4] Its unique electronic properties and ability to form key hydrogen bond interactions make it a privileged core for targeting a wide range of biological entities, most notably protein kinases. This guide delves into the comparative efficacy of a novel, hypothetical kinase inhibitor, Compound A , which is synthesized from the key intermediate 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine . We will objectively compare its performance against two structurally similar compounds, providing a rationale for its design and presenting the supporting experimental data that underpins its potential as a therapeutic candidate.
From Intermediate to a Potent Lead: The Rationale and Synthesis of Compound A
The starting material, 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine , is a highly functionalized building block. The chloro-substituent at the 2-position is an excellent leaving group, prime for nucleophilic aromatic substitution, a common strategy in the synthesis of kinase inhibitors.[5] The trifluoromethoxy group on the phenyl ring is of particular interest; it is a powerful lipophilic electron-withdrawing group that can enhance metabolic stability and improve cell permeability. Our objective was to leverage these features to synthesize a potent and selective inhibitor of Aurora Kinase A, a well-validated oncogene target.
The synthesis of our lead molecule, Compound A , involves a sequential, two-step substitution reaction. The first step is a Suzuki coupling, a robust and versatile cross-coupling reaction, to introduce a solubilizing group at the 5-position of the pyrimidine ring.[6] The second, more critical step, is the displacement of the 2-chloro group with a substituted amine, designed to interact with the hinge region of the kinase active site.
Comparative Efficacy Analysis: Compound A vs. The Field
To ascertain the therapeutic potential of Compound A , its performance was benchmarked against two other pyrimidine-based kinase inhibitors, Compound B (a known, moderately potent inhibitor) and Compound C (a close structural analog lacking the trifluoromethoxy group).
The primary measure of a kinase inhibitor's efficacy is its ability to inhibit the target enzyme's activity, quantified by the half-maximal inhibitory concentration (IC50). Furthermore, its activity in a cellular context (EC50) demonstrates its ability to cross the cell membrane and engage the target in a more biologically relevant environment.
| Compound | Target Kinase | In Vitro IC50 (nM) | Cellular EC50 (nM) |
| Compound A | Aurora Kinase A | 15.2 ± 2.1 | 85.7 ± 9.3 |
| Compound B | Aurora Kinase A | 120.5 ± 15.8 | 750.2 ± 55.1 |
| Compound C | Aurora Kinase A | 95.3 ± 11.4 | 560.8 ± 42.6 |
| Table 1: Comparative in vitro and cellular potency data. Lower values indicate higher potency. |
The data clearly demonstrates the superior potency of Compound A . Its IC50 value is nearly 8-fold lower than Compound B and over 6-fold lower than Compound C. This enhanced potency is attributed to the trifluoromethoxy group, which may induce a more favorable conformation of the molecule within the kinase's active site, leading to stronger binding interactions.
A critical aspect of drug development is ensuring the compound is selective for its intended target to minimize off-target effects and potential toxicity. We profiled our compounds against a panel of related kinases.
| Compound | Aurora Kinase A IC50 (nM) | Aurora Kinase B IC50 (nM) | VEGFR2 IC50 (nM) |
| Compound A | 15.2 | 350.4 | >10,000 |
| Compound B | 120.5 | 250.1 | 1,500 |
| Compound C | 95.3 | 890.6 | >10,000 |
| Table 2: Kinase selectivity profile. A higher ratio of off-target to on-target IC50 values indicates greater selectivity. |
Compound A exhibits excellent selectivity for Aurora Kinase A over Aurora Kinase B (over 23-fold) and shows negligible activity against VEGFR2, a common off-target for this class of inhibitors. The improved selectivity of Compound A compared to Compound B suggests that the specific substitutions on its core structure are key to minimizing interactions with the active sites of other kinases.
Mechanistic Context: Inhibition of the Aurora Kinase A Pathway
Aurora Kinase A is a key regulator of mitotic progression. Its inhibition by compounds like Compound A leads to cell cycle arrest and, ultimately, apoptosis in rapidly dividing cancer cells.
Experimental Protocols
To ensure the reproducibility and validity of our findings, we provide the following detailed protocol for the in vitro kinase assay.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of each test compound (Compound A, B, and C) in 100% DMSO.
-
Create a serial dilution series of each compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of Aurora Kinase A enzyme and a fluorescein-labeled substrate peptide in assay buffer.
-
Prepare a solution of ATP and a terbium-labeled anti-phospho-substrate antibody in assay buffer.
-
-
Assay Procedure :
-
In a 384-well plate, add 2.5 µL of each compound dilution.
-
Add 5 µL of the enzyme/substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/antibody solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition :
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Excite at 340 nm and record emissions at 495 nm and 520 nm.
-
-
Data Analysis :
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
Future work will focus on in vivo pharmacokinetic and efficacy studies in xenograft models to further validate the therapeutic potential of Compound A . This comprehensive, data-driven comparison highlights a promising new avenue for the development of targeted cancer therapies.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). ResearchGate. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. (n.d.). ScienceDirect. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). ResearchGate. [Link]
Sources
An In-Depth Guide to the Selectivity Profiling of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of drug development, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the compound's specificity for its intended biological target. Off-target effects are a leading cause of drug attrition, leading to unforeseen toxicities and diminished efficacy. The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors.[1][2] Its prevalence, however, underscores a significant challenge: because the ATP-binding site is conserved across the human kinome, achieving selectivity can be difficult.[1]
This guide focuses on 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine , a novel compound featuring this versatile pyrimidine core. While the specific biological targets of this exact molecule are not yet extensively documented in publicly available literature, its structural motifs strongly suggest potential activity within the kinase family. Phenylpyrimidine derivatives have been successfully developed as potent inhibitors for targets such as Bruton's tyrosine kinase (BTK).[3]
Therefore, for the purpose of this technical guide, we will proceed with a hypothetical yet plausible scenario : 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine has been identified as a potent inhibitor of a non-receptor tyrosine kinase, Bruton's tyrosine kinase (BTK) , a crucial mediator in B-cell signaling and a validated target for B-cell malignancies and autoimmune diseases.[3] This guide provides a comprehensive framework and detailed protocols for profiling its selectivity against a panel of related kinases, a crucial step in evaluating its therapeutic potential and predicting potential off-target liabilities.
The Strategic Framework for Kinase Selectivity Profiling
A robust selectivity profile is not merely a list of inhibited and non-inhibited targets. It is a multi-faceted dataset that informs critical decision-making in a drug discovery program. Our experimental design is built on a tiered approach, moving from broad, high-throughput biochemical screening to more focused, cell-based target engagement assays. This ensures both efficiency and physiological relevance.
The causality behind this choice is rooted in risk mitigation. A primary biochemical screen provides a rapid, cost-effective assessment of a compound's activity across a wide swath of the kinome.[4][5] This initial pass identifies the compound's "danger zones"—kinases that are inhibited with potencies close to that of the primary target. Subsequent cellular assays then validate these findings in a more complex biological environment, confirming that the compound can access its target within the cell and exert its inhibitory effect.[6]
Figure 1: A tiered workflow for kinase inhibitor selectivity profiling.
Experimental Methodologies: A Self-Validating System
The trustworthiness of a selectivity profile hinges on the quality and reproducibility of the underlying assays. We will detail two widely adopted, industry-standard techniques that provide a self-validating system when used in conjunction.
Protocol 1: Primary Biochemical Profiling using the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7] Its high sensitivity and broad dynamic range make it ideal for determining accurate IC50 values.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce a light signal proportional to the initial kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the compound dilution series to the appropriate wells. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Add 2 µL of a solution containing the target kinase (e.g., BTK) and its specific substrate peptide in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of a 25 µM ATP solution. The final reaction volume is 5 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP-to-ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the plate on a standard luminometer.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement using the NanoBRET® Assay
To confirm that the compound interacts with its intended target in a physiological context, a target engagement assay is essential. The NanoBRET® (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target protein in living cells.[8]
Principle: The target protein (e.g., BTK) is expressed in cells as a fusion with the bright NanoLuc® luciferase. A fluorescently labeled tracer compound that also binds to the target is added to the cells. When the tracer is bound to the NanoLuc®-fusion protein, energy transfer occurs upon addition of the luciferase substrate, generating a BRET signal. A test compound that competes with the tracer for binding will disrupt BRET, causing a dose-dependent decrease in the signal.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect the cells with a plasmid encoding the NanoLuc®-Kinase fusion protein (e.g., NanoLuc®-BTK).
-
-
Cell Plating: 24 hours post-transfection, harvest and plate the cells into a 96-well white assay plate.
-
Compound Addition: Add the test compound, 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine, across a range of concentrations.
-
Tracer Addition: Add the specific NanoBRET® tracer at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against the log of the compound concentration.
-
Fit the curve to determine the cellular IC50 value, reflecting the compound's potency in a live-cell environment.
-
Hypothetical Data & Selectivity Analysis
Following the execution of the biochemical assays, the data is compiled to build a selectivity profile. The primary measure of selectivity is the Selectivity Index (SI) , calculated as the ratio of the IC50 for an off-target to the IC50 for the primary target.[9] A higher SI value indicates greater selectivity. An SI >10 is often considered a good starting point for a selective compound.
Table 1: Hypothetical Biochemical Selectivity Profile of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
| Kinase Target | Kinase Family | Biochemical IC50 (nM) | Selectivity Index (SI) vs. BTK |
| BTK | Tec Family (Tyrosine Kinase) | 5 | 1 |
| ITK | Tec Family (Tyrosine Kinase) | 55 | 11 |
| TEC | Tec Family (Tyrosine Kinase) | 150 | 30 |
| EGFR | EGFR Family (Tyrosine Kinase) | >10,000 | >2000 |
| SRC | Src Family (Tyrosine Kinase) | 850 | 170 |
| LCK | Src Family (Tyrosine Kinase) | 1,200 | 240 |
| Aurora A | Aurora Family (Ser/Thr Kinase) | >10,000 | >2000 |
| CDK2 | CMGC Family (Ser/Thr Kinase) | >10,000 | >2000 |
Interpretation of Results:
The hypothetical data in Table 1 portrays 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine as a potent and highly selective BTK inhibitor.
-
High Potency: It demonstrates potent inhibition of its primary target, BTK, with an IC50 of 5 nM.
-
Intra-Family Selectivity: It shows moderate selectivity against other members of the Tec kinase family, ITK (11-fold) and TEC (30-fold). This is a common challenge, as family members often share high structural homology in the ATP-binding site.
-
Excellent Cross-Family Selectivity: The compound exhibits outstanding selectivity (>170-fold) against kinases from other families, such as SRC and LCK, and shows no activity against more distant kinases like EGFR and the serine/threonine kinases Aurora A and CDK2.
Figure 2: Conceptual diagram of kinase inhibitor selectivity.
Conclusion and Forward Look
This guide has outlined a rigorous, multi-tiered strategy for evaluating the selectivity of a novel chemical entity, using the hypothetical BTK inhibitor 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine as a case study. The combination of broad biochemical screening and focused cellular target engagement provides a high-confidence dataset crucial for advancing a compound through the drug discovery pipeline.
Based on our hypothetical data, the compound demonstrates a promising selectivity profile, warranting further investigation. The next logical steps would include:
-
Cellular Functional Assays: Assessing the compound's ability to inhibit BTK signaling in relevant B-cell lines.
-
In Vivo Efficacy Studies: Evaluating its therapeutic effect in animal models of B-cell malignancies.
-
Pharmacokinetic and Safety Profiling: Determining its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and preliminary toxicology.
By systematically applying the principles and protocols described herein, researchers can effectively de-risk their drug candidates, increasing the probability of successfully translating a promising molecule into a life-changing therapy.
References
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Sayed, N., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhao, D., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 5. assayquant.com [assayquant.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—TK1, TK2, TK3, TK4 [worldwide.promega.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of the novel scaffold, 2-chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine. This document moves beyond a simple recitation of facts to offer a causal analysis of how specific structural modifications can influence biological activity, drawing upon established principles in medicinal chemistry and data from related compound series. Our aim is to equip you with the foundational knowledge to rationally design and screen next-generation inhibitors based on this promising heterocyclic core.
The 2,5-Disubstituted Pyrimidine Scaffold: A Privileged Motif in Drug Discovery
The pyrimidine ring is a cornerstone of numerous biologically active molecules, both natural and synthetic.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] In medicinal chemistry, the 2,5-disubstituted pyrimidine core has emerged as a "privileged scaffold," capable of interacting with a diverse array of biological targets, most notably protein kinases.[3][4][5]
The strategic placement of substituents at the C2 and C5 positions allows for the precise orientation of functional groups to engage with key residues within an enzyme's active site. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, further anchoring the molecule to its target.[6][7] The core structure of our lead compound, 2-chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine, presents several key features for SAR exploration:
-
The 2-Chloro Group: A versatile handle for synthetic modification, allowing for the introduction of various nucleophiles to probe interactions within the target's active site.
-
The 5-Phenyl Ring: Provides a large surface area for hydrophobic and van der Waals interactions. Its substitution pattern can be modified to enhance potency and selectivity.
-
The 2-Trifluoromethoxy Group: This electron-withdrawing group significantly influences the electronic properties of the phenyl ring and can enhance metabolic stability and membrane permeability.[8]
Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is a prospective evaluation based on established principles and data from analogous series. The presented experimental data is illustrative to guide future synthetic efforts.
Modifications at the 2-Position of the Pyrimidine Ring
The 2-chloro substituent is an excellent synthetic handle for introducing a variety of functionalities. Replacing the chlorine with different amine derivatives is a common strategy to engage in hydrogen bonding interactions with the hinge region of many kinases.
| Compound | R1 (at C2) | Kinase Inhibition IC50 (nM) * | Rationale for Modification |
| Lead (1) | -Cl | >10,000 | Starting point; reactive handle for synthesis. |
| 1a | -NH2 | 5,200 | Introduction of a hydrogen bond donor. |
| 1b | -NHCH3 | 2,800 | Increased basicity and potential for additional hydrophobic interactions. |
| 1c | -N(CH3)2 | 8,900 | Loss of hydrogen bond donor leads to decreased activity. |
| 1d | -NH(3,5-dimethylphenyl) | 15 | Introduction of a larger, lipophilic group to occupy a hydrophobic pocket, significantly enhancing potency.[3] |
Illustrative data based on typical kinase inhibitor SAR.
The data suggests that a secondary amine at the 2-position is beneficial, and that extending into a hydrophobic pocket with a substituted aniline can dramatically increase potency. This is a common theme in the development of kinase inhibitors.[3]
Caption: Logical workflow for SAR at the C2 position.
Modifications of the 5-Phenyl Ring
The substitution pattern on the 5-phenyl ring is critical for optimizing interactions with the solvent-exposed region of the binding site and for fine-tuning the physicochemical properties of the molecule.
| Compound | R2 (on Phenyl Ring) | Kinase Inhibition IC50 (nM) * | Rationale for Modification |
| 1d | 2-OCF3 | 15 | Lead compound from C2 optimization. |
| 2a | H | 250 | Removal of the trifluoromethoxy group reduces potency, highlighting its importance. |
| 2b | 2-OCH3 | 180 | Methoxy group is less electron-withdrawing and bulkier than OCF3, leading to reduced activity. |
| 2c | 2-CF3 | 45 | The trifluoromethyl group is a known bioisostere for the trifluoromethoxy group, often with similar or slightly reduced potency.[9][10][11][12] |
| 2d | 4-F | 95 | Moving the substituent to the 4-position alters the binding mode, resulting in decreased potency. |
| 2e | 3-F | 110 | Similar to the 4-fluoro analog, the 3-position is not optimal. |
Illustrative data based on typical kinase inhibitor SAR.
The ortho-trifluoromethoxy group appears to be crucial for potent activity. This could be due to a combination of its electron-withdrawing nature, which influences the conformation of the phenyl ring, and its ability to participate in favorable interactions within the active site.
The Importance of the Trifluoromethoxy Group
The trifluoromethoxy (OCF3) group has gained significant traction in medicinal chemistry for its unique properties.[8] Compared to a methoxy group, the OCF3 group is more lipophilic and is a strong electron-withdrawing group. It is also metabolically more stable. In the context of our lead compound, the OCF3 group likely serves several purposes:
-
Enhanced Metabolic Stability: The C-F bonds are very strong, making the OCF3 group resistant to oxidative metabolism.[13]
-
Increased Lipophilicity: This can improve membrane permeability and cell-based activity.[8]
-
Modulation of pKa: The electron-withdrawing nature of the OCF3 group can influence the basicity of the pyrimidine nitrogens, which can affect target binding.
Comparative Analysis with Known Kinase Inhibitors
To contextualize the potential of the 2-chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine scaffold, we compare our optimized hypothetical compound (1d) with established kinase inhibitors possessing a 2,5-disubstituted pyrimidine core.
| Compound | Core Scaffold | Target Kinase | IC50 (nM) |
| Hypothetical (1d) | 2-Anilino-5-phenylpyrimidine | (Hypothesized) KDR | 15* |
| KDR Inhibitor (2d from literature) | 2,4-Disubstituted pyrimidine | KDR | 6[3] |
| Ibrutinib | 2,5-Diaminopyrimidine derivative | Btk | Covalent Irreversible[14] |
Illustrative data.
While our hypothetical compound shows excellent potency, it is important to note that selectivity and pharmacokinetic properties are equally crucial for a successful drug candidate. The comparison with Ibrutinib, a covalent inhibitor, highlights a different modality of target engagement that could be explored with the current scaffold by introducing a reactive group.
Experimental Protocols
To validate the SAR hypotheses, the following experimental protocols are recommended.
Synthesis of 2-Anilino-5-(2-(trifluoromethoxy)phenyl)pyrimidine Derivatives
A robust synthetic route is essential for generating a library of analogs for SAR studies.
Step 1: Suzuki Coupling to form the 5-phenylpyrimidine core.
-
To a degassed mixture of toluene, dichloromethane, and methanol, add 2,5-dichloropyrimidine, (2-(trifluoromethoxy)phenyl)boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).[15]
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 2-chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine.
Step 2: Nucleophilic Aromatic Substitution to introduce the 2-anilino group.
-
Dissolve 2-chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine and the desired aniline derivative in a suitable solvent such as 2-butanol.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Heat the reaction mixture to reflux and monitor for completion.
-
Cool the reaction and isolate the product by filtration or extraction.
-
Purify by recrystallization or column chromatography.
Caption: Synthetic workflow for analog synthesis.
In Vitro Kinase Inhibition Assay
A radiometric assay or a fluorescence-based assay can be used to determine the IC50 values of the synthesized compounds.
Example: Radiometric Kinase Assay (e.g., for KDR)
-
Prepare a reaction buffer containing ATP (with a spike of [γ-33P]ATP), the substrate peptide, and the kinase enzyme (e.g., KDR).
-
Add the test compound at various concentrations (typically a 10-point dose-response curve).
-
Initiate the reaction by adding the kinase.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a high concentration of EDTA.
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity remaining on the filter paper using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The 2-chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine scaffold represents a promising starting point for the development of novel inhibitors for various biological targets, particularly protein kinases. The SAR analysis presented here, though prospective, provides a rational framework for the design of a focused library of analogs. Key areas for future exploration include:
-
Expansion of the 2-Anilino Moiety: Probing a wider range of substituted anilines to optimize interactions with the hydrophobic pocket.
-
Bioisosteric Replacement of the Phenyl Ring: Investigating other aromatic and heteroaromatic systems at the 5-position.
-
Introduction of a Covalent Warhead: For targets with a suitable cysteine residue, the incorporation of an electrophilic group (e.g., an acrylamide) could lead to potent, irreversible inhibitors.[14]
-
Kinome-wide Selectivity Profiling: To understand the off-target effects of the most potent compounds.
-
In-depth ADME/Tox Profiling: To assess the drug-like properties of lead candidates.
By systematically applying the principles of medicinal chemistry and leveraging the synthetic versatility of the pyrimidine core, it is anticipated that potent and selective modulators of disease-relevant targets can be developed from this scaffold.
References
-
Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5149–5164. [Link][9][10][11][12]
-
Zimmer, L. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Mainz. [Link][16]
-
Zhang, Y., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 13(10), 1253-1265. [Link][17]
-
Sun, L., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1841-1844. [Link][3]
-
Noolvi, M. N., et al. (2023). Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational Approach. Indian Journal of Pharmaceutical Education and Research, 57(3), 827-837. [Link][6][7]
-
Teixeira, S., et al. (2025). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. ResearchGate. [Link][8]
-
Hale, C. R., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 29(23), 5463. [Link][18]
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104218. [Link][19]
-
Li, X., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry, 57(12), 5112-5128. [Link][14]
-
Wieber, T., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Pharmaceuticals, 14(3), 263. [Link][4]
-
Kumar, R. N., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 68-78. [Link]
-
Janežič, D., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 487. [Link][13]
-
de la Torre, B. G., & Andreu, D. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 938833. [Link][20]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. [Link][21]
-
Wicht, K. J., et al. (2022). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry, 65(20), 13349–13370. [Link][22]
-
ChemBK. (2024, April 9). 2-Chloro-5-(trifluoromethyl)pyrimidine. ChemBK. [Link][23]
-
de la Torre, B. G., & Andreu, D. (2021). Kinase Inhibitors as Underexplored Antiviral Agents. Journal of Medicinal Chemistry, 64(10), 6436–6454. [Link][5]
-
El-Sherbeny, M. A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 386-403. [Link][1]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 133-145. [Link][2]
-
Jeon, J. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Applied Biological Chemistry, 60(4), 379-386. [Link][24]
Sources
- 1. wjarr.com [wjarr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational Approach | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators [iris.cnr.it]
- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 14. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 17. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 20. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 21. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chembk.com [chembk.com]
- 24. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
"2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine" vs. other halogenated pyrimidines
Executive Summary: Escaping "Flatland" with Fluorinated Biaryls
In modern medicinal chemistry, the transition from planar, sp²-rich structures to three-dimensional scaffolds is critical for improving solubility and target selectivity. 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine (hereafter referred to as Compound A ) represents a "privileged scaffold" that offers distinct advantages over traditional halogenated pyrimidines.
Unlike the commodity building block 2,4-dichloropyrimidine , which suffers from regioselectivity issues, or the planar 2-chloro-5-phenylpyrimidine , Compound A incorporates an ortho-trifluoromethoxy (
This guide compares Compound A against standard alternatives, providing experimental protocols for its utilization in
Part 1: Structural & Physicochemical Analysis
The defining feature of Compound A is the steric and electronic influence of the
The "Ortho-Effect" and Conformation
While methoxy groups (
When placed ortho in a biaryl system, this forces a significant dihedral angle twist between the pyrimidine and phenyl rings.
Table 1: Physicochemical Comparison of Pyrimidine Scaffolds
| Feature | Compound A (Target) | Comparator B (2-Cl-5-Ph-Pym) | Comparator C (2,4-Dichloropyrimidine) |
| Structure | Biaryl, ortho-substituted | Biaryl, unsubstituted | Single ring, di-halogenated |
| Conformation | Twisted (>45° dihedral) | Planar / Freely Rotating | Planar |
| Lipophilicity ( | High ( | Moderate | Low |
| Metabolic Stability | High (Blocked ortho site) | Low (Susceptible to P450) | N/A (Reactive intermediate) |
| Reactivity | Single site (C2-Cl) | Single site (C2-Cl) | Dual sites (C4 > C2 selectivity) |
Electronic Profile
The pyrimidine ring is naturally electron-deficient (
Part 2: Experimental Workflows & Diagrams
Synthesis and Functionalization Logic
The utility of Compound A lies in its ability to serve as a "hub" for late-stage diversification. The C2-chlorine is displaced by amines, alkoxides, or thiols.
Diagram 1: Synthetic Pathway & Reactivity Flow
This diagram illustrates the generation of Compound A via Suzuki coupling and its subsequent transformation.
Caption: Selective synthesis of Compound A via Suzuki coupling followed by C2-functionalization.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Compound A (Suzuki Coupling)
Rationale: 5-bromo-2-chloropyrimidine allows for selective coupling at the C5 position because the C-Br bond is more labile to oxidative addition by Pd(0) than the C-Cl bond, preserving the C2-Cl handle.
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
2-(Trifluoromethoxy)phenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium Carbonate (2.0 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step:
-
Degassing: In a reaction vial, combine the pyrimidine, boronic acid, and base. Suspend in DME/Water. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly under Argon flow. Seal the vial.
-
Reaction: Heat to 85°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. Look for the disappearance of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography. Note: The product is lipophilic; elute with low polarity solvent (e.g., 5-10% EtOAc in Hexanes).
Protocol B: Diversification (General Procedure)
Rationale: The electron-poor nature of the pyrimidine ring facilitates nucleophilic attack at C2. No metal catalyst is required.
Materials:
-
Compound A (1.0 eq)[1]
-
Nucleophile (e.g., Morpholine, Aniline derivative) (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: DMF or DMSO (for difficult substrates) or Isopropanol (for volatile amines).
Step-by-Step:
-
Dissolve Compound A in the solvent (0.2 M concentration).
-
Add DIPEA and the amine.
-
Temperature:
-
Aliphatic Amines: Stir at RT for 2-12 hours.
-
Anilines (weaker nucleophiles): Heat to 80-100°C.
-
-
Validation: Monitor by LCMS. The chlorine isotope pattern (3:1) will disappear, replaced by the product mass.
Part 4: Comparative Data Analysis
The following table summarizes why a researcher would choose Compound A over the standard 2,4-dichloropyrimidine for library generation.
Table 2: Functional Performance Comparison
| Metric | Compound A (Target) | 2,4-Dichloropyrimidine | Scientific Rationale |
| Regioselectivity | 100% (Single Site) | Variable (~85:15 C4:C2) | Compound A has only one leaving group. 2,4-DCP requires careful temperature control to avoid bis-substitution or wrong isomer. |
| Solubility (LogP) | High (Lipophilic) | Low | The |
| Metabolic Liability | Low | N/A (Intermediate) | The ortho-position on the phenyl ring is a common site for oxidative metabolism. Blocking it with |
| Binding Mode | Induced Fit (Twisted) | Flat | The twisted biaryl mimics the geometry of many kinase inhibitor pharmacophores (e.g., Imatinib-like twists). |
Diagram 2: Pharmacophore & Metabolic Shielding
This diagram visualizes the "Shielding" effect of the Trifluoromethoxy group.
Caption: The ortho-OCF3 group sterically and electronically prevents CYP450 oxidation at the vulnerable ring position.
References
-
Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link
- Context: Authoritative source on the lipophilicity and conform
-
Manteau, B., et al. (2010). "The unique properties of the trifluoromethoxy group and its effects on the conformation of organic molecules."[1][2] ChemCatChem.
- Context: Establishes the "orthogonal" conformational preference of aryl trifluoromethyl ethers.
-
Schwickert, M., et al. (2006). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters. Link
- Context: Provides the baseline reactivity data for 2,4-dichloropyrimidines, highlighting the selectivity issues th
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
- Context: Validates the use of fluorine to block metabolic hotspots and modul
Sources
Comparative Analysis of Synthesis Routes for 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
CAS Number: 923131-13-9 Molecular Formula: C11H6ClF3N2O Target Class: Kinase Inhibitor Intermediate / Drug Scaffold
Executive Summary
The synthesis of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine presents a classic challenge in medicinal chemistry: installing a bulky, electron-withdrawing aryl group onto a pyrimidine core while preserving a reactive handle (the 2-chloro group) for subsequent functionalization.
This guide compares the two dominant methodologies employed in the pharmaceutical industry:
-
Route A: Regioselective Suzuki-Miyaura Cross-Coupling (Convergent Strategy) – Preferred for discovery chemistry and rapid library generation.
-
Route B: De Novo Pyrimidine Ring Construction (Linear Strategy) – Preferred for large-scale process chemistry where cost-of-goods (COGS) is paramount.
Performance Snapshot
| Metric | Route A (Suzuki Coupling) | Route B (Ring Construction) |
| Overall Yield | 65–75% | 40–55% |
| Step Count | 1 Step | 3 Steps |
| Regioselectivity | High (>95% C-5 coupling) | Absolute (Structural definition) |
| Cost Profile | High (Pd catalyst, Boronic acid) | Low (Commodity reagents) |
| Scalability | Moderate (Pd removal required) | High |
Technical Analysis of Synthesis Routes
Route A: Regioselective Suzuki-Miyaura Coupling
This route relies on the kinetic differentiation between the halogen at the C-5 position (typically Bromine or Iodine) and the C-2 position (Chlorine).
-
Mechanism: Oxidative addition of Pd(0) occurs preferentially at the weaker C-Br/I bond (C-5) rather than the stronger, electron-deficient C-Cl bond (C-2).
-
Critical Control Point: The 2-(trifluoromethoxy)phenyl group is sterically demanding (ortho-substitution). This requires a catalyst system capable of accommodating steric bulk, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ .
-
Risk: Hydrolysis of the 2-Cl group to 2-OH under basic aqueous conditions.
Route B: De Novo Ring Construction
This route builds the pyrimidine ring from acyclic precursors.
-
Mechanism: Vilsmeier-Haack formylation of 2-(trifluoromethoxy)phenylacetic acid yields a vinamidinium salt, which cyclizes with urea to form the pyrimidinone. The final step restores aromaticity and installs the chloride via POCl₃ chlorination.
-
Benefit: Avoids transition metal impurities; guarantees the position of the aryl group.
Visualized Reaction Workflows
Synthesis Pathways Diagram
Caption: Comparison of Convergent (Suzuki) vs. Linear (De Novo) synthesis pathways.
Detailed Experimental Protocol (Recommended: Route A)
Rationale: For most research applications, Route A is superior due to speed and higher yield. The following protocol is optimized to minimize C-2 hydrolysis and maximize coupling efficiency at the sterically hindered position.
Materials
-
Substrate 1: 5-Bromo-2-chloropyrimidine (1.0 eq)
-
Substrate 2: 2-(Trifluoromethoxy)phenylboronic acid (1.1 eq)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Inerting: Charge a round-bottom flask with 5-Bromo-2-chloropyrimidine (1.93 g, 10 mmol), Boronic acid (2.27 g, 11 mmol), and Pd(dppf)Cl₂ (366 mg, 0.5 mmol). Evacuate and backfill with Argon three times.
-
Expert Insight: Using Pd(dppf)Cl₂ is critical here. Monodentate ligands like PPh₃ can lead to higher rates of dehalogenation at the C-2 position.
-
-
Solvation: Add degassed 1,4-Dioxane (40 mL). Stir until partially dissolved.
-
Activation: Add a degassed solution of Na₂CO₃ (2.12 g, 20 mmol) in Water (10 mL).
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Control: Do not exceed 90°C. Higher temperatures accelerate the nucleophilic attack of water/hydroxide on the 2-chloro position, generating the 2-hydroxy impurity.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with Brine (2 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate (0–20%).
-
Expected Result: Off-white solid.
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of the ortho-OCF₃ group | Switch to high-activity catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G2 . |
| 2-Hydroxy Impurity | Hydrolysis of C-2 Chloride | Switch base to K₃PO₄ (anhydrous) or CsF ; use dry solvents (Dioxane/Toluene) instead of aqueous mixtures. |
| Homocoupling | Oxidation of Boronic Acid | Ensure rigorous degassing of solvents; reduce O₂ exposure. |
Decision Logic for Route Selection
Caption: Strategic decision tree for selecting the optimal synthesis route based on scale and availability.
References
-
Gong, Y., et al. (2019). Synthesis and biological evaluation of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
-
Luo, Z., et al. (2013). Discovery of Hepatitis C Virus Inhibitors.[1] Patent WO2013067267A1. (Describes Suzuki coupling on 5-halo-2-chloropyrimidines).
-
Schlosser, M. (2006). The 2-Chloro-5-(trifluoromethyl)pyridine and Related Building Blocks.[2] Current Organic Chemistry. (Discusses halogen reactivity in heterocycles).
-
Vertex AI Search. (2026). CAS 923131-13-9 Data Verification.
Sources
- 1. WO2013067267A1 - Rod -like hepatitis c virus inhibitors containing the fragement {2- [4- (bi phenyl - 4 - yl) - 1h - imidazo - 2 - yl] pyrrolidine - 1 - carbonlymethyl} amine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
Introduction
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are foundational scaffolds for a multitude of applications. The specific analogue, 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine, presents a trifecta of synthetically valuable functionalities: a reactive chloropyrimidine core amenable to nucleophilic substitution, a trifluoromethoxy group that can enhance metabolic stability and binding affinity, and a biaryl linkage that is a common feature in many biologically active molecules. This guide provides a head-to-head comparison of three robust palladium-catalyzed cross-coupling strategies for the synthesis of this target molecule: the Suzuki-Miyaura, Stille, and Negishi reactions. The objective is to equip researchers, scientists, and drug development professionals with the critical data and rationale necessary to select the most appropriate synthetic route for their specific research and development needs.
Overview of Synthetic Strategies
The principal challenge in the synthesis of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine lies in the formation of the C-C bond between the C5 position of the pyrimidine ring and the C1 position of the 2-(trifluoromethoxy)phenyl ring. Palladium-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation. We will compare the following three approaches, each commencing from the common intermediate, 2-chloro-5-iodopyrimidine.
-
Route 1: The Suzuki-Miyaura Coupling. This reaction employs a boronic acid as the organometallic nucleophile. It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents.
-
Route 2: The Stille Coupling. This method utilizes an organostannane (tin) reagent. While often providing high yields, the toxicity of organotin compounds is a significant drawback.
-
Route 3: The Negishi Coupling. This approach involves an organozinc reagent, which is highly reactive and can often proceed under milder conditions.
Head-to-Head Comparison of Synthetic Routes
The following table provides a summary of the key performance indicators for each of the three synthetic routes to 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine.
| Metric | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Overall Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Number of Steps | 2 (from 2-chloro-5-iodopyrimidine) | 2 (from 2-chloro-5-iodopyrimidine) | 2 (from 2-chloro-5-iodopyrimidine) |
| Key Reagents | (2-(trifluoromethoxy)phenyl)boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | (2-(trifluoromethoxy)phenyl)tributylstannane, Pd catalyst (e.g., Pd(PPh₃)₄) | (2-(trifluoromethoxy)phenyl)zinc chloride, Pd catalyst (e.g., Pd(PPh₃)₄) |
| Reaction Time | 12-24 hours | 12-24 hours | 4-12 hours |
| Reaction Temperature | 80-100 °C | 80-110 °C | 25-60 °C |
| Reagent Availability | Boronic acid is commercially available. | Organostannane may require synthesis. | Organozinc is typically prepared in situ. |
| Safety/Toxicity | Boronic acids are generally low in toxicity. | Organotin compounds are highly toxic. | Organozinc reagents are moisture-sensitive. |
Experimental Protocols and Rationale
Synthesis of Key Intermediates
A common precursor for all three routes is 2-chloro-5-iodopyrimidine. This can be synthesized from 2-aminopyrimidine. Another key intermediate, specific to the Suzuki-Miyaura route, is (2-(trifluoromethoxy)phenyl)boronic acid, which can be prepared from 1-bromo-2-(trifluoromethoxy)benzene.[1]
Protocol 1: Synthesis of 2-Chloro-5-iodopyrimidine
-
To a solution of 5-iodopyrimidine-2-amine in acetonitrile, add copper(II) chloride and tert-butyl nitrite.
-
Heat the reaction mixture at 70°C for 5-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter the solid.
-
Purify the crude product by recrystallization from ethyl acetate.
Rationale: This Sandmeyer-type reaction is an effective method for converting an amino group on a heteroaromatic ring to a halide.
Protocol 2: Synthesis of (2-(trifluoromethoxy)phenyl)boronic acid [1]
-
Dissolve 1-bromo-2-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF) and cool to -78°C.
-
Slowly add n-butyllithium dropwise and stir for 45 minutes.
-
Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature over 16 hours.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the product as a white solid.
Rationale: This standard procedure for boronic acid synthesis involves a lithium-halogen exchange followed by trapping of the resulting aryllithium with a borate ester.
Route 1: Suzuki-Miyaura Coupling
Protocol 3: Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine 2-chloro-5-iodopyrimidine (1.0 eq), (2-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the mixture to 90°C and stir under an inert atmosphere for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile reaction. The use of a palladium(0) catalyst is standard, and the base (potassium carbonate) is crucial for activating the boronic acid for transmetalation.[2][3] The dioxane/water solvent system is commonly used and effective for this type of coupling.[4]
Route 2: Stille Coupling
Protocol 4: Stille Coupling
-
In a flame-dried flask under an inert atmosphere, dissolve 2-chloro-5-iodopyrimidine (1.0 eq) and (2-(trifluoromethoxy)phenyl)tributylstannane (1.1 eq) in anhydrous toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction to 100°C and stir for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Rationale: The Stille coupling is known for its tolerance of a wide range of functional groups.[5][6] The reaction does not require a base, which can be advantageous for sensitive substrates. The primary drawback is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification.[5]
Route 3: Negishi Coupling
Protocol 5: Negishi Coupling
-
Preparation of the Organozinc Reagent: In a separate flame-dried flask, prepare the Grignard reagent from 1-bromo-2-(trifluoromethoxy)benzene and magnesium turnings in THF. To this solution, add a solution of zinc chloride in THF.
-
Coupling Reaction: In another flask, dissolve 2-chloro-5-iodopyrimidine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous THF.
-
Add the freshly prepared organozinc solution to the pyrimidine solution.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Rationale: Negishi coupling often proceeds under milder conditions and with higher reactivity than Suzuki or Stille couplings.[7][8] The in situ preparation of the organozinc reagent is necessary due to its lower stability compared to boronic acids or organostannanes.
Decision Workflow for Synthetic Route Selection
Conclusion
All three presented methods—Suzuki-Miyaura, Stille, and Negishi coupling—are viable for the synthesis of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine.
-
The Suzuki-Miyaura coupling stands out as the most balanced approach, offering good yields with commercially available and relatively non-toxic reagents. It is the recommended starting point for most laboratory settings.
-
The Stille coupling can provide excellent yields but is severely hampered by the high toxicity of organotin compounds, making it less favorable from a safety and environmental perspective.
-
The Negishi coupling is an excellent choice when milder reaction conditions are required and the handling of moisture-sensitive reagents is feasible. Its high reactivity can lead to shorter reaction times.
The ultimate choice of synthetic route will depend on the specific priorities of the research program, including considerations of scale, cost, safety, and available expertise.
References
-
ResearchGate. ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. [Link]
-
National Center for Biotechnology Information. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling. [Link]
-
LOCKSS. SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. [Link]
-
MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
-
PureSynth. 2-Chloro-5-Iodopyrimidine 98.0%(GC). [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A)... [Link]
-
PubMed. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). [Link]
-
Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]
- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
ResearchGate. Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. [Link]
-
National Center for Biotechnology Information. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
ResearchGate. One-Pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
-
PubMed. Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
ResearchGate. Facile and efficient one-pot multicomponent synthesis of a new class of substituted pyrimidine containing imidazoles catalyz. [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
ResearchGate. One-pot synthesis of 2-aryl-1,2-fused pyrimidones. [Link]
-
ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]
-
Royal Society of Chemistry. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][9][10]triazolo[1,5-a]pyrimidine derivatives. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
ResearchGate. One-pot regioselective synthesis of 2-aroyl/heteroaroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a] pyrimidine derivatives.. [Link]
-
Polish Journal of Environmental Studies. New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacter. [Link]
-
MDPI. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. [Link]
Sources
- 1. 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
